2'-O-Methyl Paclitaxel
Beschreibung
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53NO14/c1-26-32(61-44(56)38(58-7)36(29-17-11-8-12-18-29)49-42(54)30-19-13-9-14-20-30)24-48(57)41(62-43(55)31-21-15-10-16-22-31)39-46(6,33(52)23-34-47(39,25-59-34)63-28(3)51)40(53)37(60-27(2)50)35(26)45(48,4)5/h8-22,32-34,36-39,41,52,57H,23-25H2,1-7H3,(H,49,54)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNFHTXDMZRLB-JBTWBBNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733472 | |
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156413-67-1 | |
| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-methoxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156413-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Microtubule Stabilization Effects of 2'-O-Methyl Paclitaxel
Foreword: The Critical Role of the 2'-Hydroxyl Group in Paclitaxel's Mechanism of Action
Paclitaxel, a cornerstone of modern chemotherapy, exerts its potent anti-cancer effects by binding to the β-tubulin subunit of microtubules, effectively suppressing their dynamic instability.[1] This stabilization of the microtubule polymer disrupts the normal formation of the mitotic spindle, leading to a prolonged arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1] The intricate network of interactions between paclitaxel and the tubulin pocket is paramount to its therapeutic efficacy. Within this network, the hydroxyl group at the 2' position of the C-13 side chain plays a disproportionately critical role. Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that this 2'-OH group is an absolute requirement for potent biological activity.[2][3] Its modification, through acylation or replacement with other functional groups, results in a dramatic loss of tubulin-binding affinity and cytotoxic potency.[2] This guide will delve into the anticipated microtubule stabilization effects of a specific modification, 2'-O-methylation, grounding our analysis in the established principles of paclitaxel's interaction with its biological target.
The Chemical Logic: Understanding 2'-O-Methylation of Paclitaxel
The synthesis of paclitaxel and its derivatives is a complex undertaking that has been the subject of extensive research.[4][5] The 2'-hydroxyl group is a primary site for chemical modification due to its accessibility and importance for biological activity.[2] 2'-O-Methylation involves the substitution of the hydrogen atom of the 2'-hydroxyl group with a methyl group (-CH₃), converting the alcohol functionality into an ether.
This seemingly minor alteration has profound implications for the molecule's ability to interact with its binding site on β-tubulin. The 2'-OH group is a crucial hydrogen bond donor, forming a persistent hydrogen bond with the aspartate residue at position 26 (D26) of β-tubulin.[3] This interaction is considered the most significant stabilizing force contributed by the entire C-13 side chain.[2] The conversion of this hydroxyl group to a methyl ether eliminates its capacity to act as a hydrogen bond donor, thereby fundamentally weakening the paclitaxel-tubulin interaction.
The Mechanistic Consequences of 2'-O-Methylation on Microtubule Stabilization
Based on the foundational understanding of paclitaxel's SAR, the methylation of the 2'-hydroxyl group is predicted to significantly attenuate its microtubule-stabilizing effects.
Reduced Binding Affinity for β-Tubulin
The primary consequence of losing the 2'-OH to D26 hydrogen bond is a substantial decrease in binding affinity for β-tubulin. Studies on 2'-deoxy-paclitaxel, which lacks the 2'-OH group entirely, have shown a more than 100-fold reduction in affinity for stabilized microtubules compared to the parent paclitaxel.[2][3] This corresponds to a significant loss in binding free energy, underscoring the energetic importance of this single hydrogen bond.[2] It is therefore highly probable that 2'-O-Methyl Paclitaxel would exhibit a similarly dramatic reduction in binding affinity.
Diminished Promotion of Tubulin Polymerization
The ability of paclitaxel to induce the polymerization of tubulin into stable microtubules is directly correlated with its binding affinity. Consequently, the reduced affinity of 2'-O-Methyl Paclitaxel is expected to translate into a markedly lower efficacy in promoting tubulin assembly. This would be observable in in vitro tubulin polymerization assays as a higher critical concentration of tubulin required for polymerization and a slower rate of microtubule formation.
Attenuated Cytotoxicity
The cytotoxic effects of paclitaxel are a direct result of its ability to stabilize microtubules and induce mitotic arrest.[1] A significant reduction in microtubule stabilization would logically lead to a corresponding decrease in cytotoxicity. The trend in cytotoxicities of paclitaxel derivatives generally follows their tubulin-assembly efficacy.[3] Therefore, 2'-O-Methyl Paclitaxel is anticipated to be significantly less potent in killing cancer cells compared to paclitaxel.
Experimental Workflows for Assessing Microtubule Stabilization
To empirically validate the predicted effects of 2'-O-Methyl Paclitaxel, a series of well-established in vitro and cell-based assays are essential. The following protocols represent a self-validating system to comprehensively characterize the compound's activity.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules. A fluorescence-based approach offers high sensitivity.
Principle: A fluorescent reporter dye is included in the reaction, which exhibits increased quantum yield upon incorporation into the hydrophobic environment of the microtubule polymer. The increase in fluorescence is directly proportional to the extent of tubulin polymerization.
Experimental Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized >99% pure tubulin protein on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 100 mM GTP stock solution.
-
Prepare test compounds (Paclitaxel as a positive control, 2'-O-Methyl Paclitaxel, and a vehicle control like DMSO) at 10x the final desired concentration.
-
-
Reaction Setup (in a 384-well plate):
-
To each well, add the appropriate volume of 10x test compound.
-
Prepare the tubulin reaction mixture on ice by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM, along with a fluorescent reporter like DAPI.
-
Initiate the reaction by adding the tubulin/GTP/reporter mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A successful polymerization reaction will show a sigmoidal curve with a lag phase, a polymerization phase, and a plateau phase.
-
Compare the polymerization rates and the maximum polymer mass achieved for 2'-O-Methyl Paclitaxel relative to Paclitaxel and the vehicle control.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based imaging technique allows for the direct visualization of the effects of a compound on the microtubule network within intact cells.
Principle: Cells are treated with the test compound, then fixed and permeabilized. The microtubule network is labeled with a primary antibody specific for α-tubulin, followed by a fluorescently tagged secondary antibody. The resulting microtubule structures are then visualized using fluorescence microscopy.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate adherent cancer cells (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2'-O-Methyl Paclitaxel, Paclitaxel (positive control), and a vehicle control for a defined period (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 45 minutes.
-
Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.
-
Wash thoroughly four times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash thoroughly four times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal or high-resolution fluorescence microscope.
-
-
Data Analysis:
-
Visually inspect the microtubule morphology. Untreated cells should show a fine, filamentous network. Paclitaxel-treated cells will exhibit dense microtubule bundles.
-
Quantify the degree of microtubule bundling and changes in network organization using image analysis software.
-
Cell Viability Assay
This assay measures the cytotoxic effect of the compound on a cell population.
Principle: A variety of methods can be used, such as the MTT or CellTiter-Glo assays. The CellTiter-Glo Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.
Experimental Protocol:
-
Cell Plating:
-
Seed cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 2'-O-Methyl Paclitaxel and Paclitaxel. Include wells with untreated cells (vehicle control) and no cells (background).
-
Incubate for a period that allows for cell cycle progression and apoptosis (e.g., 48-72 hours).
-
-
Assay Procedure (CellTiter-Glo):
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Comparative Data Summary
| Feature | Paclitaxel | 2'-O-Methyl Paclitaxel (Predicted) | Rationale for Prediction |
| Binding to β-Tubulin | High Affinity | Significantly Lower Affinity | Loss of the critical hydrogen bond between the 2'-OH group and the D26 residue of β-tubulin.[2][3] |
| Tubulin Polymerization | Potent Promoter | Weak Promoter | Reduced binding affinity directly correlates with a decreased ability to stabilize the microtubule polymer.[2] |
| Microtubule Bundling | Induces Dense Bundles | Minimal to No Bundling | Insufficient microtubule stabilization to induce the characteristic bundling phenotype. |
| Cell Cycle Arrest | G2/M Arrest | Minimal G2/M Arrest | Ineffective microtubule stabilization fails to activate the spindle assembly checkpoint.[1] |
| Cytotoxicity (IC₅₀) | Potent (nM range) | Significantly Higher IC₅₀ | The attenuated effect on microtubules leads to a substantial loss of cytotoxic activity.[2] |
Downstream Signaling of Paclitaxel-Induced Mitotic Arrest
The stabilization of microtubules by paclitaxel triggers a cascade of signaling events, culminating in apoptosis. This pathway is initiated by the activation of the Spindle Assembly Checkpoint (SAC), which senses the lack of proper tension from kinetochores attached to the abnormally stable mitotic spindle.
Caption: Downstream signaling cascade following paclitaxel binding.
Activated SAC inhibits the Anaphase-Promoting Complex (APC/C), a crucial E3 ubiquitin ligase.[6] This inhibition prevents the degradation of securin and cyclin B1. The stabilization of securin keeps separase inactive, preventing the cleavage of cohesin and the separation of sister chromatids, thus enforcing the mitotic arrest.[6] Prolonged arrest in mitosis leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[7][8] This, in turn, promotes mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death.[9]
Conclusion and Future Directions
The extensive body of research on paclitaxel's structure-activity relationships provides a robust framework for predicting the biological consequences of modifications at the 2'-position. The methylation of the 2'-hydroxyl group, by ablating a critical hydrogen bonding interaction with β-tubulin, is strongly predicted to render the molecule significantly less effective as a microtubule-stabilizing agent and, consequently, as a cytotoxic drug. While this modification is likely to be detrimental to its anti-cancer properties, the synthesis and empirical testing of 2'-O-Methyl Paclitaxel using the outlined protocols would serve as a valuable academic exercise to further confirm the indispensable role of the 2'-hydroxyl group. Future research in the field of taxane development continues to focus on analogues that can overcome resistance mechanisms or offer improved pharmacological properties, but these efforts are consistently guided by the foundational principle of preserving the key interactions, such as that of the 2'-OH, which define paclitaxel's potent mechanism of action.
References
- National Center for Biotechnology Information. 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states.
-
Snyder, J. P., et al. (2013). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group. Biochemistry, 52(15), 2586-2589. [Link]
- Zhang, L., et al. (2024). Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A. Molecules, 29(11), 2568.
- Wang, Y., et al. (2021). Evaluation of the Biological Activity of Folic Acid-Modified Paclitaxel-Loaded Gold Nanoparticles. International Journal of Nanomedicine, 16, 7135-7147.
- ResearchGate. (n.d.). Induction of Mitotic Arrest by Paclitaxel through Anaphase-Promoting Complex Inhibition.
- ResearchGate. (n.d.). Paclitaxel induces mitotic cell death in a concentration-dependent manner.
-
Gnanaraj, C., et al. (2023). Paclitaxel. In StatPearls. StatPearls Publishing. [Link]
- Häfner, S. J., et al. (2022).
- Kingston, D. G. I. (2009). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds.
- Snyder, J. P., et al. (2013). Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group. Biochemistry, 52(15), 2586-2589.
- Baran, P. S., et al. (2020). Two-Phase Synthesis of Taxol®. Journal of the American Chemical Society, 142(23), 10526-10531.
- van der Zee, A. G., et al. (2000). Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel. British Journal of Cancer, 82(11), 1836-1844.
- Scatena, C. D., et al. (1998). Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest. The Journal of Biological Chemistry, 273(46), 30777-30783.
- Uchida, K., et al. (2018). Paclitaxel-induced aberrant mitosis and mitotic slippage efficiently lead to proliferative death irrespective of canonical apoptosis and p53. Oncotarget, 9(4), 4945-4960.
- Baran, P. S., et al. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry, 85(15), 10293-10313.
- ResearchGate. (n.d.). Structure-activity relationships of taxol.
- Amos, L. A., & Löwe, J. (1999). How Taxol stabilises microtubule structure. Chemistry & Biology, 6(3), R65-R69.
- ResearchGate. (n.d.). Two-Phase Synthesis of Taxol®.
- Chordia, M. D., et al. (1997). Synthesis and biological activity of A-nor-paclitaxel analogues. Bioorganic & Medicinal Chemistry, 5(5), 941-947.
- González-Paz, L., et al. (2022). A Compressive Review about Taxol®: History and Future Challenges. Molecules, 27(21), 7220.
- Delbridge, A. R. D., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy.
- Bouchet, B. P., et al. (2016). Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties. Comptes Rendus Biologies, 339(7-8), 283-292.
- Haldar, S., et al. (1996). Taxol induces bcl-2 phosphorylation and death of prostate cancer cells. Cancer Research, 56(6), 1253-1255.
- Li, J., et al. (2015). Biological evaluation of redox-sensitive micelles based on hyaluronic acid-deoxycholic acid conjugates for tumor-specific delivery of paclitaxel. International Journal of Pharmaceutics, 495(1), 114-126.
- YouTube. (2021, March 17).
- Slideshare. (n.d.).
- Wang, Y., et al. (2018). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. Oncology Letters, 16(5), 6049-6056.
- Bentham Science. (n.d.). Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. Bentham Science.
- Uchida, K., et al. (2018). Paclitaxel-induced aberrant mitosis and mitotic slippage efficiently lead to proliferative death irrespective of canonical apoptosis and p53. Oncotarget, 9(4), 4945-4960.
Sources
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2'-O-Methyl Paclitaxel
This guide provides a comprehensive technical overview of the in vitro cytotoxic properties of 2'-O-Methyl Paclitaxel, a significant derivative of the widely used anticancer agent, Paclitaxel. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of its action, comparative analyses with its parent compound, and detailed protocols for its cytotoxic evaluation.
Introduction: The Rationale for 2'-O-Methyl Paclitaxel
Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[3][4] By binding to the β-tubulin subunit of microtubules, Paclitaxel disrupts their dynamic instability, which is crucial for mitotic spindle formation and chromosome segregation during cell division.[3][5] This interference with microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6][7][8]
The hydroxyl group at the 2' position of the Paclitaxel molecule is crucial for its binding to microtubules.[9] Chemical modification at this position, such as methylation to form 2'-O-Methyl Paclitaxel, is a strategic approach to potentially enhance the pharmacological properties of the parent drug. Such modifications can influence factors like metabolic stability, aqueous solubility, and interaction with drug efflux pumps, which are often implicated in multidrug resistance. This guide focuses on elucidating the in vitro cytotoxic profile of 2'-O-Methyl Paclitaxel to understand its potential as a next-generation taxane.
Core Mechanism of Action: A Comparative Perspective
Both Paclitaxel and its 2'-O-Methyl derivative share the fundamental mechanism of disrupting microtubule function.[3][4] This leads to a cascade of cellular events culminating in apoptosis.
Key Mechanistic Steps:
-
Microtubule Stabilization: The primary event is the binding to and stabilization of the microtubule polymer.[10] This prevents the natural process of depolymerization required for the dynamic reorganization of the cytoskeleton during mitosis.[11]
-
Mitotic Arrest: The stabilized, non-functional microtubules lead to the formation of an abnormal mitotic spindle, activating the spindle assembly checkpoint.[7] This results in a sustained arrest of the cell cycle at the G2/M phase.[6][12]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of intracellular proteases known as caspases, particularly the executioner caspases-3 and -7.[2] Paclitaxel has also been shown to induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[13][14]
The methylation at the 2' position in 2'-O-Methyl Paclitaxel may modulate the binding affinity to β-tubulin and subsequent downstream signaling, potentially altering the cytotoxic potency and efficacy compared to Paclitaxel.
Experimental Evaluation of In Vitro Cytotoxicity
A thorough in vitro assessment is critical to characterize the cytotoxic profile of 2'-O-Methyl Paclitaxel. This involves a panel of assays to measure cell viability, proliferation, and the induction of apoptosis across various cancer cell lines.
Recommended Cell Lines
A diverse panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. Commonly used and well-characterized cell lines for Paclitaxel studies include:
-
A549 (Non-small cell lung carcinoma): Known for its use in lung cancer research.[15][16]
-
MCF-7 (Breast adenocarcinoma): A widely used model for breast cancer studies.[15][16]
-
HeLa (Cervical adenocarcinoma): A robust and extensively studied human cell line.[16][17]
-
SKOV-3 (Ovarian adenocarcinoma): Relevant for studying ovarian cancer, a primary indication for Paclitaxel.[18][19]
Methodologies for Cytotoxicity Assessment
1. Cell Viability and Proliferation Assays:
These assays provide a quantitative measure of the dose-dependent effect of the compound on cell survival and growth.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[20][21]
-
SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures cellular protein content as an estimation of cell number.[22][23] It is a reliable method for assessing cytotoxicity across different cancer cell lines.[24]
2. Apoptosis Assays:
These assays are crucial for confirming that the observed cytotoxicity is due to programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[25][26] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[27] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[25]
-
Caspase-3/7 Activity Assay: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[2][28] This can be measured using a substrate that releases a fluorescent or colorimetric signal upon cleavage by the active enzyme.[29][30]
Experimental Protocols
General Cell Culture and Drug Preparation
-
Cell Culture: Culture the selected cancer cell lines in their recommended complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.[20]
-
Drug Stock Solution: Prepare a high-concentration stock solution of 2'-O-Methyl Paclitaxel and Paclitaxel (e.g., 1 mM) in a suitable solvent like DMSO.[20] Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations for treatment.[20]
MTT Assay Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of 2'-O-Methyl Paclitaxel or Paclitaxel. Include a vehicle control (DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[31]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[23]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[22]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.[23]
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Annexin V/PI Staining Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compounds for the chosen duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[27]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[27]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caspase-3/7 Activity Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol to release the cellular contents, including caspases.[29]
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates.[30]
-
Incubation: Incubate the plate at 37°C, protected from light, for the recommended time.[30]
-
Fluorescence/Absorbance Reading: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Quantify the caspase-3/7 activity relative to the untreated control.
Data Presentation and Interpretation
Quantitative Data Summary
The cytotoxic effects of 2'-O-Methyl Paclitaxel and Paclitaxel should be summarized in a clear and comparative manner.
| Compound | Cell Line | IC50 (nM) after 48h (MTT Assay) | IC50 (nM) after 48h (SRB Assay) | % Apoptotic Cells (Annexin V) at IC50 |
| 2'-O-Methyl Paclitaxel | A549 | [Insert Data] | [Insert Data] | [Insert Data] |
| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | |
| HeLa | [Insert Data] | [Insert Data] | [Insert Data] | |
| SKOV-3 | [Insert Data] | [Insert Data] | [Insert Data] | |
| Paclitaxel | A549 | [Insert Data] | [Insert Data] | [Insert Data] |
| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | |
| HeLa | [Insert Data] | [Insert Data] | [Insert Data] | |
| SKOV-3 | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The IC50 values for Paclitaxel typically fall within the nanomolar range.[32]
Visualizing Workflows and Pathways
Experimental Workflow Diagram
Caption: General workflow for assessing the in vitro cytotoxicity of 2'-O-Methyl Paclitaxel.
Signaling Pathway of Paclitaxel-Induced Apoptosis
Sources
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. 2-Methoxyestradiol and paclitaxel have similar effects on the cell cycle and induction of apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 16. japsonline.com [japsonline.com]
- 17. Arsenic trioxide suppresses paclitaxel‐induced mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Antiproliferative effects of paclitaxel (Taxol) on human renal clear cell carcinomas in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. kumc.edu [kumc.edu]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. mpbio.com [mpbio.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. mdpi.com [mdpi.com]
- 32. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2'-O-Methyl Paclitaxel as a Research Compound
Foreword: Navigating the Nuances of Paclitaxel Analogs
Paclitaxel, a cornerstone of modern chemotherapy, has spurred extensive research into the synthesis and evaluation of its derivatives to enhance efficacy, improve solubility, and overcome drug resistance. Among these, 2'-O-Methyl Paclitaxel emerges as a compound of significant interest for researchers exploring the intricate structure-activity relationships of the taxane family. This guide provides a comprehensive technical overview of 2'-O-Methyl Paclitaxel, offering insights into its synthesis, mechanism of action, and practical applications in a research setting. It is designed for drug development professionals, medicinal chemists, and cancer biologists seeking to leverage this unique analog in their scientific investigations.
Section 1: The Rationale Behind 2'-O-Methylation of Paclitaxel
The 2'-hydroxyl group of paclitaxel is a critical determinant of its biological activity. This functional group is intimately involved in the binding of paclitaxel to the β-tubulin subunit of microtubules, a key interaction for its microtubule-stabilizing effects.[1] Modification of this group, therefore, presents a strategic approach to modulate the compound's properties.
The methylation of the 2'-hydroxyl group to form 2'-O-Methyl Paclitaxel is hypothesized to influence several key parameters:
-
Binding Affinity: The introduction of a methyl group can alter the hydrogen bonding network and steric interactions within the paclitaxel binding pocket on β-tubulin, potentially leading to a modified binding affinity and microtubule stabilization profile.
-
Physicochemical Properties: The methylation is expected to increase the lipophilicity of the molecule, which can impact its solubility in various solvents and its ability to cross cellular membranes.
-
Metabolic Stability: The 2'-hydroxyl group can be a site for metabolic transformations. Methylation may block this site, potentially leading to altered pharmacokinetics and a different metabolic profile compared to the parent compound.
-
Drug Resistance: As paclitaxel is a known substrate for efflux pumps like P-glycoprotein (P-gp), understanding how 2'-O-methylation affects this interaction is crucial for its potential application in overcoming multidrug resistance.[2][3]
Section 2: Synthesis and Characterization of 2'-O-Methyl Paclitaxel
While a specific, detailed protocol for the synthesis of 2'-O-Methyl Paclitaxel is not widely published in readily available literature, its preparation can be approached through established methylation techniques for hydroxyl groups on complex natural products.
Proposed Synthetic Strategy
A plausible synthetic route involves the selective methylation of the 2'-hydroxyl group of paclitaxel. Given the presence of other hydroxyl groups on the paclitaxel molecule, a protection-deprotection strategy may be necessary to achieve regioselectivity. However, the 2'-hydroxyl group exhibits different reactivity compared to the other hydroxyls, which might allow for direct methylation under carefully controlled conditions.
A general approach could involve the following steps:
-
Protection of other reactive hydroxyl groups (if necessary): Utilizing protecting groups that are stable under methylation conditions and can be selectively removed later.
-
Methylation of the 2'-hydroxyl group: This can be achieved using a variety of methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base (e.g., sodium hydride, silver oxide) in an aprotic solvent.[4]
-
Deprotection (if necessary): Removal of the protecting groups to yield 2'-O-Methyl Paclitaxel.
-
Purification: Purification of the final product using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Proposed synthetic workflow for 2'-O-Methyl Paclitaxel.
Physicochemical Properties
The introduction of a methyl group at the 2'-position is expected to alter the physicochemical properties of paclitaxel.
| Property | Paclitaxel | 2'-O-Methyl Paclitaxel (Predicted) | Rationale for Prediction |
| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₈H₅₃NO₁₄ | Addition of a CH₂ group |
| Molecular Weight | 853.9 g/mol | 867.9 g/mol [2] | Addition of 14.0 g/mol |
| Aqueous Solubility | Poor (<0.1 µg/mL)[5] | Expected to be lower than Paclitaxel | Increased lipophilicity due to the methyl group. |
| LogP | ~3.0 | Expected to be > 3.0 | The methyl group increases the octanol-water partition coefficient. |
| Stability | Sensitive to pH and temperature | Potentially more stable at the 2'-position | Methylation blocks a potential site of degradation. |
Note: The properties for 2'-O-Methyl Paclitaxel are predicted based on its chemical structure and may vary based on experimental determination.
Storage and Handling:
Based on the properties of paclitaxel, 2'-O-Methyl Paclitaxel should be stored as a solid at -20°C, protected from light and moisture. For experimental use, stock solutions should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO) and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.
Structural Characterization
The successful synthesis of 2'-O-Methyl Paclitaxel must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the methyl group at the 2'-position. The appearance of a new singlet in the ¹H NMR spectrum around 3-4 ppm and a corresponding signal in the ¹³C NMR spectrum are indicative of the O-methyl group. 2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign the position of the methyl group.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular weight and elemental composition of the synthesized compound.[7] The observed mass should correspond to the calculated mass of 2'-O-Methyl Paclitaxel.
Section 3: In Vitro Experimental Workflows
A primary application of 2'-O-Methyl Paclitaxel in a research setting is to dissect the role of the 2'-hydroxyl group in the biological activity of paclitaxel. This involves a series of comparative in vitro assays.
Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance at 340 nm) of the solution over time.
Experimental Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain).
-
GTP (Guanosine-5'-triphosphate) stock solution.
-
Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).
-
Test compounds: Paclitaxel (positive control) and 2'-O-Methyl Paclitaxel, dissolved in DMSO. A vehicle control (DMSO) must be included.
-
-
Assay Procedure:
-
On ice, prepare reaction mixtures containing tubulin and GTP in polymerization buffer.
-
Add the test compounds (Paclitaxel, 2'-O-Methyl Paclitaxel, or DMSO) to the reaction mixtures.
-
Transfer the mixtures to a pre-warmed 96-well plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.
-
Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot absorbance (A₃₄₀) versus time for each condition.
-
Compare the polymerization kinetics (lag phase, rate of polymerization, and plateau) between the control, Paclitaxel, and 2'-O-Methyl Paclitaxel. A significant difference in these parameters will indicate an altered effect on microtubule polymerization.
-
Workflow for the microtubule polymerization assay.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the cytotoxic potential of 2'-O-Methyl Paclitaxel compared to Paclitaxel.
Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in treated cells indicates cytotoxicity.
Experimental Protocol (MTT Assay):
-
Cell Culture:
-
Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, OVCAR-3 for ovarian cancer).
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Paclitaxel and 2'-O-Methyl Paclitaxel in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate dose-response curves.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for both Paclitaxel and 2'-O-Methyl Paclitaxel.
-
Workflow for a cell viability (MTT) assay.
Section 4: Investigating the Role in Drug Resistance
A key research application of 2'-O-Methyl Paclitaxel is to investigate its interaction with efflux pumps like P-glycoprotein (P-gp), which are major contributors to multidrug resistance.
P-glycoprotein Substrate/Inhibitor Assay
This assay determines whether 2'-O-Methyl Paclitaxel is a substrate or an inhibitor of P-gp.
Principle: The activity of P-gp can be measured by monitoring the efflux of a known fluorescent P-gp substrate (e.g., Rhodamine 123) from cells that overexpress P-gp. If 2'-O-Methyl Paclitaxel is a substrate, it will compete with the fluorescent substrate for efflux. If it is an inhibitor, it will block the efflux of the fluorescent substrate, leading to its intracellular accumulation.
Experimental Protocol:
-
Cell Lines:
-
Use a pair of cell lines: a parental cell line with low P-gp expression (e.g., MCF-7) and a P-gp overexpressing, multidrug-resistant variant (e.g., MCF-7/ADR).
-
-
Assay Procedure:
-
Incubate the cells with the fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence or absence of a known P-gp inhibitor (e.g., Verapamil, positive control), Paclitaxel, or 2'-O-Methyl Paclitaxel at various concentrations.
-
After an incubation period, wash the cells to remove the extracellular fluorescent substrate.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
-
Data Analysis:
-
Compare the intracellular fluorescence levels in the presence of the test compounds to the controls.
-
An increase in intracellular fluorescence in the P-gp overexpressing cells indicates that the compound is either a competitive substrate or an inhibitor of P-gp.
-
Section 5: In Vivo Studies
Should in vitro studies demonstrate interesting properties for 2'-O-Methyl Paclitaxel, in vivo experiments in animal models would be the next logical step.
Xenograft Tumor Models
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The efficacy of a test compound is then evaluated by its ability to inhibit tumor growth.
Experimental Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of a human cancer cell line to establish tumors.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, Paclitaxel, and 2'-O-Methyl Paclitaxel.
-
Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Section 6: Concluding Remarks and Future Directions
2'-O-Methyl Paclitaxel represents a valuable tool for researchers aiming to understand the intricate details of paclitaxel's mechanism of action and to explore strategies for overcoming drug resistance. The methylation of the critical 2'-hydroxyl group provides a unique modification to probe the paclitaxel-tubulin interaction and to potentially alter the compound's susceptibility to efflux by P-glycoprotein.
The experimental workflows outlined in this guide provide a solid foundation for the characterization of 2'-O-Methyl Paclitaxel. Future research should focus on obtaining a detailed understanding of its pharmacokinetic and pharmacodynamic properties in vivo, as well as exploring its efficacy in a broader range of cancer models, including those with acquired paclitaxel resistance. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of taxane-based anticancer agents.
References
- Al-Sammarraie, N., Al-Jumaili, A., & Al-Khafaji, K. (2021). Synthesis of 2'-paclitaxel methyl 2-glucopyranosyl succinate for specific targeted delivery to cancer cells.
- Chen, Z., et al. (2013). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 11(5), 297-307.
- European Journal of Cancer. (1995). Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines. European Journal of Cancer, 31(4), 494-499.
- Foss, C. D., et al. (2013). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group. Biochemistry, 52(13), 2265-2274.
- Giddabasappa, A., et al. (2004). Enhancement of paclitaxel-induced microtubule stabilization, mitotic arrest, and apoptosis by the microtubule-targeting agent EM012. Biochemical Pharmacology, 68(11), 2239-2248.
- Hamel, E. (2003). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. In Methods in Molecular Biology (Vol. 226, pp. 103-114). Humana Press.
- Kim, T. Y., et al. (2003). In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy. Journal of Controlled Release, 91(1-2), 143-152.
- Lowe, J., & Amos, L. A. (1998). How Taxol stabilises microtubule structure.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60019057, 2'-O-Methyl Paclitaxel. Retrieved from [Link]
- Pienta, K. J., & Smith, D. C. (1997). Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation. Journal of Clinical Oncology, 15(2), 776-782.
- Riccardi, A., et al. (1995). Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines. European Journal of Cancer, 31A(4), 494-9.
- Sleno, L., & Volmer, D. A. (2008). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. LC-GC North America, 26(11), 1134-1145.
- Tiyaboonchai, W., & Limpeanchob, N. (2007). Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers. Journal of Applied Polymer Science, 106(4), 2536-2542.
- van Tellingen, O., et al. (1996). Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833. British Journal of Cancer, 74(5), 785-787.
- Wakamatsu, A., et al. (2014). Identification of P-Glycoprotein and Transport Mechanism of Paclitaxel in Syncytiotrophoblast Cells. Journal of Toxicological Sciences, 39(1), 139-146.
- Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677-2681.
- Yang, D., et al. (2011). Physicochemical properties and biocompatibility of a polymer-paclitaxel conjugate for cancer treatment. International Journal of Nanomedicine, 6, 2019-2028.
- Zhang, Y., et al. (2023). Enhancing Paclitaxel Efficacy with Piperine-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein. International Journal of Molecular Sciences, 24(23), 17025.
- Haxholm, G. W., Petersen, B. O., & Malmstrøm, J. (2019). Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting. Journal of Pharmaceutical Sciences, 108(9), 3029-3035.
- Sadeghi-Oroumiyeh, A., Valizadeh, H., & Zakeri-Milani, P. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Pharmaceutical Chemistry Journal, 55(8), 834-840.
- Al-Bayati, F. A., & Abdulla, M. A. (2018). Comparison of paclitaxel solid dispersion and polymeric micelles for improved oral bioavailability and in vitro anti-cancer effects. Materials Science and Engineering: C, 99, 10-18.
- Hoshi, Y., et al. (2019). Regulation of P-Glycoprotein during Oxidative Stress. International Journal of Molecular Sciences, 20(18), 4587.
- Chen, Y., et al. (2021). The synthesis of sphingomyelin-derived Paclitaxel protocol. Protocols.io.
- Biron, E., & Kessler, H. (2005). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. The Journal of Organic Chemistry, 70(13), 5183-5189.
- Woschek, M., et al. (2001). Chemical Synthesis of RNA Sequences with 2'-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Helvetica Chimica Acta, 84(5), 1084-1103.
- Wang, Y., et al. (2024).
- Li, Y., et al. (2024). 2'-O-methylation at internal sites on mRNA promotes mRNA stability.
- Weng, L., et al. (2022). Reversible 2'-OH Acylation Enhances RNA Stability. Journal of the American Chemical Society, 144(35), 16036-16046.
- Ordonez, R., et al. (2020). P-Glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients. Clinical Pharmacology & Therapeutics, 108(3), 635-643.
- Wang, X., et al. (2025). Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations.
- Skirycz, A., et al. (2023). Physiological Changes and PP2A-C Expression Modulated by Waterlogging Conditions Are Organ-Specific in Tomato Seedlings. International Journal of Molecular Sciences, 24(3), 2586.
- Zare, M., et al. (2022). Solubilization Methods for Paclitaxel and Docetaxel: An Overview. Pharmaceutical Sciences, 28(2), 208-223.
- Szlenkier, M., et al. (2023). Synthesis of 2'-O-Methyl/2'-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules, 28(22), 7589.
Sources
- 1. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of P-glycoprotein-mediated efflux of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of P-Glycoprotein and Transport Mechanism of Paclitaxel in Syncytiotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Potential of 2'-O-Methyl Paclitaxel: A Technical Guide to Unlocking Therapeutic Applications
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel stands as a cornerstone of cancer chemotherapy, its potent anti-mitotic activity harnessed to treat a spectrum of solid tumors. However, its clinical utility is often hampered by significant challenges, including poor aqueous solubility, the emergence of multidrug resistance (MDR), and suboptimal oral bioavailability. These limitations have spurred the exploration of a new generation of taxane analogs designed to overcome these hurdles. This technical guide delves into the potential therapeutic applications of a specific, yet underexplored, derivative: 2'-O-Methyl Paclitaxel. While direct and extensive public data on this compound is limited, this guide will synthesize the known structure-activity relationships of paclitaxel analogs, propose a robust framework for its preclinical evaluation, and explore the mechanistic rationale for its potential advantages over the parent compound. We will dissect the critical role of the 2'-hydroxyl group, the implications of its methylation, and the experimental pathways to validate its potential as a next-generation anticancer agent.
Introduction: The Rationale for Modifying a Clinical Workhorse
Paclitaxel's mechanism of action is well-established; it binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing the disassembly necessary for mitotic spindle dynamics.[1] This stabilization of microtubules leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Despite its success, the clinical application of paclitaxel is not without its challenges. Intravenous administration of paclitaxel requires formulation in vehicles like Cremophor EL, which can induce hypersensitivity reactions. Furthermore, a significant hurdle in its long-term efficacy is the development of multidrug resistance, often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports paclitaxel out of cancer cells.[2][3]
The quest for an orally bioavailable taxane has been a long-standing goal in oncology, as it would offer improved patient convenience and the potential for metronomic dosing schedules. However, paclitaxel's oral bioavailability is notoriously low, primarily due to P-gp-mediated efflux in the gastrointestinal tract and first-pass metabolism.[4]
Chemical modification of the paclitaxel scaffold presents a promising strategy to address these limitations. The 2'-hydroxyl group of the C-13 side chain is known to be a critical site for the biological activity of paclitaxel.[5] While many modifications at this position lead to a loss of potency, subtle changes can potentially alter the molecule's interaction with P-gp and its overall pharmacokinetic profile. This guide focuses on the potential of 2'-O-methylation as a strategic modification to enhance the therapeutic index of paclitaxel.
The Chemistry of Innovation: Synthesis of 2'-O-Methyl Paclitaxel
The synthesis of 2'-O-Methyl Paclitaxel, while not extensively detailed in publicly available literature, would logically proceed from a protected paclitaxel derivative. A plausible synthetic route would involve the selective protection of other reactive hydroxyl groups on the paclitaxel molecule, followed by methylation of the 2'-hydroxyl group, and subsequent deprotection.
Proposed Synthetic Strategy:
A common starting material for such a synthesis would be 7-TES-baccatin III, a derivative of 10-deacetylbaccatin III where the C7 hydroxyl group is protected with a triethylsilyl (TES) group. The C13 side chain, with a protected 2'-hydroxyl group, can then be attached. Alternatively, direct modification of paclitaxel would require a sophisticated protection-deprotection strategy to isolate the 2'-hydroxyl for methylation.
A generalized approach for the synthesis of a 2'-O-alkylated paclitaxel derivative is as follows:
-
Protection of Reactive Hydroxyl Groups: Starting with paclitaxel, the more reactive 7-hydroxyl group would be selectively protected, for instance, with a triethylsilyl (TES) group.
-
Methylation of the 2'-Hydroxyl Group: The partially protected paclitaxel would then be treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a suitable base (e.g., sodium hydride, NaH) to effect the O-methylation at the 2'-position.
-
Deprotection: The protecting group at the 7-position would then be removed under specific conditions that do not affect the newly formed methyl ether at the 2'-position.
-
Purification: The final product, 2'-O-Methyl Paclitaxel, would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
The successful synthesis would require careful optimization of reaction conditions to ensure regioselectivity and high yields.
Mechanism of Action: A Tale of Microtubules and Resistance
The primary mechanism of action of 2'-O-Methyl Paclitaxel is presumed to be similar to that of paclitaxel: stabilization of microtubules leading to mitotic arrest and apoptosis.[1] However, the critical question is how the 2'-O-methylation impacts its interaction with β-tubulin and, perhaps more importantly, with the P-gp efflux pump.
Interaction with β-Tubulin
Structure-activity relationship studies have consistently highlighted the importance of the 2'-hydroxyl group for potent tubulin binding and cytotoxic activity.[5] It is believed that this hydroxyl group forms a key hydrogen bond within the tubulin binding pocket. Methylation of this group would abrogate this hydrogen bonding capability, which could potentially lead to a decrease in binding affinity for tubulin and, consequently, reduced cytotoxic potency. However, it is also plausible that the introduction of a methyl group could lead to favorable hydrophobic interactions within the binding pocket, partially compensating for the loss of the hydrogen bond.
Overcoming P-glycoprotein Mediated Resistance
The central hypothesis for the potential therapeutic advantage of 2'-O-Methyl Paclitaxel lies in its potential to evade recognition and transport by the P-glycoprotein efflux pump. P-gp is a transmembrane protein that recognizes a broad range of hydrophobic substrates, including paclitaxel.[2] The specific structural features of paclitaxel that are critical for P-gp recognition are not fully elucidated, but modifications that alter the molecule's hydrophobicity, charge distribution, or overall conformation can significantly impact its interaction with the pump.
The methylation of the 2'-hydroxyl group introduces a more lipophilic character at this position. This alteration could sterically hinder the binding of 2'-O-Methyl Paclitaxel to the active site of P-gp or alter the overall conformation of the drug in a way that it is no longer an optimal substrate for efflux.
Diagram: Proposed Mechanism of P-gp Evasion by 2'-O-Methyl Paclitaxel
Caption: Proposed differential interaction of Paclitaxel and 2'-O-Methyl Paclitaxel with P-gp.
Preclinical Evaluation: A Roadmap to Clinical Translation
A rigorous preclinical evaluation is essential to validate the therapeutic potential of 2'-O-Methyl Paclitaxel. This evaluation should be designed to directly compare its activity with that of paclitaxel, particularly in the context of drug resistance.
In Vitro Cytotoxicity Assays
The initial assessment of anticancer activity involves determining the in vitro cytotoxicity of 2'-O-Methyl Paclitaxel against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer, and their respective P-gp overexpressing resistant counterparts, MCF-7/ADR and A2780/T) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 2'-O-Methyl Paclitaxel and Paclitaxel in complete cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) for each compound in each cell line.
Data Presentation: Comparative IC₅₀ Values
| Cell Line | Parent Compound | IC₅₀ (nM) of Paclitaxel | IC₅₀ (nM) of 2'-O-Methyl Paclitaxel | Resistance Factor (RF) |
| MCF-7 | Breast Adenocarcinoma | Expected Value | Experimental Value | - |
| MCF-7/ADR | Doxorubicin-Resistant | Expected Value | Experimental Value | Calculated |
| A2780 | Ovarian Carcinoma | Expected Value | Experimental Value | - |
| A2780/T | Paclitaxel-Resistant | Expected Value | Experimental Value | Calculated |
Resistance Factor (RF) = IC₅₀ in resistant cell line / IC₅₀ in parental cell line. A lower RF for 2'-O-Methyl Paclitaxel would indicate its ability to overcome P-gp-mediated resistance.
In Vivo Efficacy Studies
Promising in vitro results should be followed by in vivo efficacy studies using animal models of cancer.
Experimental Workflow: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A2780/T) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups:
-
Vehicle control (intravenously or orally)
-
Paclitaxel (intravenously)
-
2'-O-Methyl Paclitaxel (intravenously)
-
2'-O-Methyl Paclitaxel (orally)
-
-
Dosing: Administer the drugs according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Compare the tumor growth inhibition (TGI) and any signs of toxicity (e.g., weight loss) between the treatment groups.
Diagram: Preclinical to Clinical Development Workflow for a Novel Taxane
Caption: Potential signaling pathways affected by 2'-O-Methyl Paclitaxel leading to enhanced efficacy.
Conclusion
While direct experimental data on 2'-O-Methyl Paclitaxel is not abundant in the public domain, the rationale for its investigation is compelling. The strategic methylation of the 2'-hydroxyl group of paclitaxel has the potential to create a novel taxane analog with an improved therapeutic profile. The key hypotheses to be tested are its ability to circumvent P-glycoprotein-mediated multidrug resistance and its potential for enhanced oral bioavailability. The experimental framework outlined in this guide provides a clear path for the comprehensive preclinical evaluation of 2'-O-Methyl Paclitaxel. Should this compound demonstrate superior efficacy in resistant cancer models and favorable pharmacokinetic properties, it could represent a significant advancement in the treatment of a wide range of malignancies, offering new hope to patients who have exhausted current therapeutic options. The journey from a conceptual analog to a clinically viable drug is arduous, but for a molecule with the potential of 2'-O-Methyl Paclitaxel, it is a journey worth undertaking.
References
- Mechanism of action of paclitaxel. (2025). Dr.Oracle.
-
Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group. (n.d.). PMC - NIH. [Link]
-
Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein. (n.d.). Frontiers. [Link]
-
Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers. (n.d.). PubMed Central. [Link]
-
Full article: Enhanced oral paclitaxel bioavailability after administration of paclitaxel-loaded nanosponges. (n.d.). Taylor & Francis. [Link]
-
Taxane anticancer agents: a patent perspective. (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and SAR Profiling of 2'-O-Methyl Paclitaxel
A Technical Guide for Analytical and Medicinal Chemists[1]
Executive Summary & Pharmacophore Context
2'-O-Methyl Paclitaxel (C48H53NO14, MW: 867.95 Da) is a critical structural derivative of the diterpenoid Paclitaxel (Taxol®).[1] While often encountered as a synthetic impurity or a metabolic reference standard, its primary value in drug development lies in its role as a negative control probe for Structure-Activity Relationship (SAR) studies.[1]
The core pharmacological efficacy of Paclitaxel hinges on its ability to stabilize microtubules by binding to the
Key Technical Insight: The methylation of the 2'-OH group does not merely alter solubility; it sterically and electronically obliterates the hydrogen-bond donor capability required for interaction with Asp26 (and potentially His229) in the tubulin binding pocket. Consequently, 2'-O-Methyl Paclitaxel exhibits cytotoxicity >100-fold lower than the parent compound, making it the gold standard for verifying "specific binding" versus "non-specific accumulation" in cellular assays.[1]
Synthesis and Regio-Selectivity[1][6]
To analyze the structure, one must understand its origin. Paclitaxel possesses three accessible hydroxyl groups with distinct reactivity profiles:
-
C-2' OH (Side Chain): Most accessible and most nucleophilic (pKa ~11-12).[1]
-
C-7 OH (Baccatin Core): Secondary reactivity, sterically hindered.[1]
-
C-1 OH (Baccatin Core): Tertiary, highly hindered, essentially non-reactive under standard conditions.[1]
Synthesis Logic
Synthesis of 2'-O-Methyl Paclitaxel exploits the high reactivity of the 2'-OH. A mild methylation protocol (e.g., Methyl Iodide with Ag2O or mild base) selectively methylates the 2' position before the 7 position. Over-reaction leads to 2',7-Bis-O-methyl paclitaxel.[1]
Visualization: Regio-Selective Synthesis Workflow
[1]
Spectroscopic Characterization (The Core)
Distinguishing 2'-O-Methyl Paclitaxel from the parent drug (and the 7-isomer) requires high-resolution NMR and MS.[1]
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural confirmation. The methylation induces a "diagnostic shift" in the C-13 side chain signals.
Comparative Chemical Shifts (400 MHz, CDCl3)
| Position | Proton (1H) | Carbon (13C) | Diagnostic Change (vs. Paclitaxel) |
| 2'-OMe | 3.30 - 3.45 ppm (s) | ~58.0 ppm | New Singlet (The "Smoking Gun") |
| H-2' | ~4.05 ppm (d) | ~82.5 ppm | Downfield shift of Carbon (~+9 ppm) due to ether formation.[1] |
| H-3' | ~5.60 ppm (dd) | ~53.0 ppm | Slight shielding/deshielding due to conformation change.[1] |
| H-7 | ~4.40 ppm (m) | ~72.0 ppm | Unchanged (Confirms regio-selectivity).[1] |
Expert Insight: In the parent Paclitaxel, the 2'-OH proton often appears as a broad doublet (exchangeable) around 3.5-4.0 ppm depending on water content.[1] In 2'-O-Methyl Paclitaxel, this exchangeable proton disappears, replaced by the sharp methyl singlet.[1] Crucially , verify the H-7 signal remains at ~4.40 ppm. If H-7 shifts or splits differently, you likely have the 7-isomer or the bis-methylated species.[1]
B. Mass Spectrometry (MS)[7][8][9][10]
-
Ionization: ESI (Positive Mode).
-
Parent Ion: [M+Na]+ = 890.9 or [M+H]+ = 868.9.
-
Delta Mass: +14.02 Da relative to Paclitaxel.
Fragmentation Pattern (MS/MS): Taxanes typically fragment by cleaving the ester bond at C-13.
-
Fragment A (Side Chain): The methylated side chain will show a mass shift of +14 Da compared to the standard side chain fragment.
-
Fragment B (Baccatin Core): The baccatin III core ion (m/z ~569) remains unchanged . This confirms the modification is not on the ring system (positions 1, 7, or 10).
Biological Implications (SAR Logic)[1]
Why does this small methyl group destroy activity?
Mechanism of Inactivation
Paclitaxel binds to
Visualization: Structural Mechanism of Action
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Use this method to separate 2'-O-Methyl Paclitaxel from Paclitaxel.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm (Benzoyl absorption max).
-
Expected Retention: 2'-O-Methyl Paclitaxel is more hydrophobic than Paclitaxel.[1] It will elute after the parent peak.
-
Paclitaxel RT: ~12.5 min.
-
2'-O-Methyl RT: ~14.8 min.
-
Protocol B: Tubulin Polymerization Assay (Validation)
-
Reagents: Purified tubulin (>99%), GTP (1 mM), Test compounds (10 µM).
-
Method:
-
Prepare tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Add GTP and compound (Paclitaxel vs. 2'-O-Methyl PTX).[1]
-
Monitor Absorbance at 340 nm at 37°C for 60 minutes.
-
-
Result Interpretation:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60019057, 2'-O-Methyl Paclitaxel.[1] Retrieved from [Link][1]
-
Kingston, D. G. I. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. Trends in Biotechnology. (Foundational SAR establishing 2'-OH importance). Retrieved from [Link]
-
Ganesh, T., et al. (2013). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group.[3][4] Biochemistry. (Specific binding mechanics of 2'-OH vs 2'-OMe). Retrieved from [Link]
Sources
- 1. 2'-O-Methyl Paclitaxel | C48H53NO14 | CID 60019057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Microtubule-Binding Proteins as Promising Biomarkers of Paclitaxel Sensitivity in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methylation [frontiersin.org]
2'-O-Methyl Paclitaxel and its interaction with beta-tubulin
Technical Analysis: 2'-O-Methyl Paclitaxel & Beta-Tubulin Interaction
Executive Summary: The Structural Probe Paradigm
This technical guide analyzes 2'-O-Methyl Paclitaxel , a synthetic derivative of the diterpenoid Paclitaxel (Taxol®). Unlike its parent compound, which is a potent microtubule-stabilizing agent, the 2'-O-Methyl analog serves primarily as a negative control and structural probe in Structure-Activity Relationship (SAR) studies.
Its significance lies in its inactivity. By masking the C-2' hydroxyl group with a methyl moiety, researchers have empirically demonstrated that the C-2' hydroxyl is a non-negotiable pharmacophore essential for hydrogen bonding within the
Chemical Architecture & Pharmacophore Analysis
The biological divergence between Paclitaxel and 2'-O-Methyl Paclitaxel stems from a single substitution on the C-13 side chain (N-benzoyl-3-phenylisoserine).
| Feature | Paclitaxel (Native) | 2'-O-Methyl Paclitaxel (Derivative) |
| C-13 Side Chain | Contains a free 2'-OH group.[1] | Contains a 2'-OCH |
| H-Bond Capability | Strong H-bond donor and acceptor. | H-bond acceptor only ; lacks donor proton. |
| Conformation | Flexible; adopts T-shape or Butterfly shape in pocket.[2] | Restricted; methyl group introduces steric bulk. |
| Solubility | Highly lipophilic (LogP ~3-4). | Slightly increased lipophilicity due to methyl cap. |
Key Insight: The C-2' hydroxyl is the "molecular anchor." In the 2'-O-Methyl derivative, the replacement of the hydroxyl proton with a methyl group (
Mechanistic Interaction: The Hydrogen Bond Switch
The Taxane Binding Pocket
Paclitaxel binds to the
The Critical Interaction (Paclitaxel)
In the native complex, the 2'-OH group of Paclitaxel acts as a hydrogen bond donor.
-
Target Residue: It forms a critical hydrogen bond with Aspartate-26 (Asp26) or Histidine-229 (His229) (depending on the specific tubulin isotype and simulation model).
-
Effect: This bond locks the drug into the pocket, stabilizing the M-loop into a helical conformation that promotes lateral protofilament interactions.
The Failure Mechanism (2'-O-Methyl Paclitaxel)
When the 2'-OH is methylated:
-
Loss of H-Bond: The methyl group cannot donate a hydrogen. The essential "anchor" to Asp26 is severed.
-
Steric Clash: The added bulk of the methyl group (
) may clash with the surrounding peptidic backbone or water network, preventing deep insertion into the cleft. -
Thermodynamic Consequence: The binding affinity drops by orders of magnitude (typically >100-fold increase in
), rendering the molecule biologically inert at relevant concentrations.
Visualization: Molecular Mechanism of Action
Caption: Mechanistic divergence between Paclitaxel and its 2'-O-Methyl analog. The loss of the H-bond donor capability prevents M-loop stabilization.
Experimental Methodologies
To validate the inactivity of 2'-O-Methyl Paclitaxel, researchers employ a "Self-Validating" experimental triad: Synthesis, Polymerization, and Cytotoxicity.
Protocol A: Tubulin Polymerization Assay (Turbidimetry)
This assay measures the ability of the ligand to induce tubulin assembly in the absence of GTP or at low temperatures.
-
Rationale: Active taxanes increase turbidity (OD350nm) rapidly. Inactive analogs (2'-O-Me) show flatlines similar to vehicle control.
-
Reagents:
-
Purified Porcine Brain Tubulin (>99%).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
GTP (1 mM).
-
Ligand (PTX vs. 2'-O-Me-PTX) at 10 µM.
-
Step-by-Step Workflow:
-
Preparation: Dilute tubulin to 2 mg/mL in PEM buffer on ice.
-
Induction: Add GTP (1 mM) and test compound (10 µM in DMSO). Keep DMSO < 1%.
-
Measurement: Transfer to a pre-warmed (37°C) UV-Vis spectrophotometer cuvette.
-
Kinetics: Monitor Absorbance at 350 nm every 30 seconds for 60 minutes.
-
Validation:
-
Positive Control (PTX): Sigmoidal curve reaching plateau within 20 mins.
-
Negative Control (DMSO): Minimal assembly.
-
Test (2'-O-Me-PTX): Should mimic the Negative Control.
-
Protocol B: Competitive Binding Assay (Fluorescence)
Uses a fluorescent taxane derivative (e.g., Flutax-2) to determine if 2'-O-Me-PTX can displace it.
-
Method: Treat microtubules with Flutax-2. Titrate 2'-O-Me-PTX.
-
Result: High active taxanes decrease fluorescence polarization/intensity as they displace Flutax. 2'-O-Me-PTX will show no displacement (Ki > 10 µM), confirming it cannot bind the pocket.
Visualization: Experimental Logic Flow
Caption: Turbidimetric assay workflow distinguishing active polymerization (PTX) from inactive analogs (2'-O-Me-PTX).
Quantitative Data Summary
The following table synthesizes typical SAR data comparing Paclitaxel to its 2'-modified analogs.
| Metric | Paclitaxel (PTX) | 2'-O-Methyl PTX | 2'-Deoxy PTX | Interpretation |
| Tubulin Binding ( | ~0.1 - 0.3 µM | > 10 µM | > 10 µM | Methylation abolishes binding affinity. |
| IC50 (KB Cells) | ~0.1 - 1.0 nM | > 1000 nM | > 500 nM | Cytotoxicity is strictly dependent on the 2'-OH. |
| Polymerization (CR) | 0.2 µM | Inactive | Inactive | Critical Concentration (CR) required to induce assembly is not met. |
Note: Data represents consensus values from SAR studies (e.g., Kingston et al., Horwitz et al.).
References
-
Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group Source: National Institutes of Health (PMC) URL:[Link]
-
Exploring Tubulin-Paclitaxel Binding Modes Through Extensive Molecular Dynamics Simulations Source: PubMed Central URL:[Link]
-
The Binding Conformation of Taxol in Beta-Tubulin: A Model Based on Electron Crystallographic Density Source: PNAS URL:[Link]
-
Structure-Activity Relationships of Taxol Source: ResearchGate (Review) URL:[3][Link]
Sources
Methodological & Application
Application Note: Selective Synthesis of 2'-O-Methyl Paclitaxel
Abstract & Strategic Overview
This application note details the protocol for the site-selective methylation of Paclitaxel (Taxol) at the C-2' position. 2'-O-Methyl Paclitaxel is a critical derivative in Structure-Activity Relationship (SAR) studies. The C-2' hydroxyl group is the primary "molecular anchor" for Paclitaxel's binding to
The Chemical Challenge
Paclitaxel presents three potentially reactive hydroxyl groups:
-
C-2' (Secondary): Most nucleophilic and least sterically hindered.
-
C-7 (Secondary): Moderately hindered by the C-10 acetate and the oxetane ring.
-
C-1 (Tertiary): Highly hindered and generally unreactive under mild conditions.
Core Strategy: This protocol utilizes the differential nucleophilicity between C-2' and C-7. We employ a Silver Oxide (Ag₂O) mediated alkylation . Unlike strong bases (e.g., NaH, LiHMDS) which risk C-7 epimerization or B-ring degradation, Ag₂O acts as a mild, heterogeneous base that activates the more accessible C-2' hydroxyl for attack on Methyl Iodide (MeI) while leaving the C-7 hydroxyl and the sensitive ester linkages intact.
Reagents & Equipment Setup
Required Reagents
| Reagent | Purity/Grade | Role | Toxicity/Hazard |
| Paclitaxel (Starting Material) | >99% (HPLC) | Substrate | Cytotoxic / Teratogenic |
| Methyl Iodide (MeI) | 99.5%, stabilized | Electrophile | High Toxicity / Carcinogen |
| Silver(I) Oxide (Ag₂O) | >99%, powder | Mild Base / Catalyst | Irritant / Light Sensitive |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Solvent | Hepatotoxin |
| Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Purification | Flammable |
| Dichloromethane (DCM) | HPLC Grade | Solvent | Carcinogen |
Equipment
-
Reaction Vessel: 10 mL round-bottom flask (flame-dried) with magnetic stir bar.
-
Inert Atmosphere: Argon or Nitrogen balloon assembly.[1]
-
Chromatography: Flash column (Silica Gel 60, 230-400 mesh).[2]
-
Monitoring: TLC plates (Silica Gel 60 F254).
Experimental Workflow (Logic Diagram)
The following diagram outlines the decision logic and workflow for the synthesis, emphasizing the "Soft Alkylation" pathway to ensure regioselectivity.
Caption: Workflow for Ag₂O-mediated selective methylation. The diamond node represents the critical decision point based on Thin Layer Chromatography monitoring.
Detailed Protocol: Ag₂O Mediated Synthesis
Safety Note: Methyl Iodide is a volatile carcinogen. All steps involving MeI must be performed in a functioning fume hood. Silver residues should be collected as heavy metal waste.
Step 1: Reaction Setup
-
Dissolution: In a flame-dried 10 mL round-bottom flask, dissolve Paclitaxel (50 mg, 0.059 mmol) in 1.5 mL of anhydrous DMF .
-
Why DMF? Paclitaxel has poor solubility in non-polar solvents. DMF promotes the nucleophilic attack by solvating the cation, but does not deprotonate the taxane ring aggressively.
-
-
Catalyst Addition: Add Silver Oxide (Ag₂O) (136 mg, 0.59 mmol, 10 equivalents).
-
Note: The high equivalent count is necessary because Ag₂O is heterogeneous and surface-area dependent.
-
-
Electrophile Addition: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (MeI) (37 µL, 0.59 mmol, 10 equivalents) via a microliter syringe.
-
Stoichiometry: While 10 eq seems high, the reaction is heterogeneous. The kinetic preference for 2'-OH prevents over-methylation at 0°C.
-
Step 2: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (25°C) naturally.
-
Stir vigorously in the dark (wrap flask in foil) for 4 to 12 hours .
-
TLC Monitoring: Check every 2 hours.
-
Mobile Phase: Hexanes:Ethyl Acetate (1:1).
-
Visualization: UV (254 nm) and Vanillin/H₂SO₄ stain.
-
Target Profile:
-
Paclitaxel (Starting Material): Rf ~0.35
-
2'-O-Methyl Paclitaxel (Product): Rf ~0.45 (Less polar due to capped OH).
-
Dimethyl byproduct (Over-reaction): Rf ~0.60.
-
-
Step 3: Quenching & Workup
-
Once Starting Material is consumed (or <5% remains), dilute the mixture with 10 mL Ethyl Acetate .
-
Filtration: Filter the suspension through a pad of Celite to remove the black silver residues. Rinse the pad with additional Ethyl Acetate.
-
Washing: Transfer filtrate to a separatory funnel.
-
Wash 2x with Water (to remove DMF).
-
Wash 1x with Brine .
-
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (Rotovap) to yield a white foam.
Step 4: Purification
-
Column: Silica Gel Flash Chromatography.
-
Eluent: Gradient elution from 20% EtOAc/Hexanes to 50% EtOAc/Hexanes.
-
Collection: Collect fractions corresponding to the major spot (Rf ~0.45).
-
Yield: Typical yield is 75-85%.
Quality Control & Validation
To ensure the protocol was successful and the methylation occurred only at the 2' position, use Proton NMR (
Key NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Position | Proton | Paclitaxel (Shift | 2'-O-Methyl Paclitaxel (Shift | Diagnostic Change |
| C-2' | CH-OH | ~4.79 ppm (dd) | ~4.05 ppm (d) | Upfield Shift (Loss of OH coupling) |
| C-2'-OMe | -OCH₃ | N/A | ~3.35 ppm (s) | New Singlet (3H) |
| C-7 | CH-OH | ~4.40 ppm | ~4.40 ppm | No Change (Confirms Regioselectivity) |
Interpretation:
-
The appearance of a sharp singlet at ~3.35 ppm confirms methylation.
-
The shift of the 2'-proton from ~4.79 to ~4.05 ppm confirms the location is at C-2'.
-
If you see a second methoxy singlet or a shift in the C-7 proton (normally ~4.4 ppm), you have over-methylated.
Scientific Rationale & Troubleshooting
Why Ag₂O and not NaH?
Sodium Hydride (NaH) is a strong, non-nucleophilic base. If used with Taxol, it frequently causes:
-
Epimerization at C-7: Converting the natural 7
-OH to 7 -OH. -
Retro-Aldol: Degradation of the complex taxane ring system. Ag₂O is sufficiently basic to deprotonate the acidic 2'-OH (facilitated by the neighboring carbonyl of the amide), but not basic enough to disturb the C-7 stereocenter or the ester linkages.
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Yield / No Reaction | Ag₂O is "dead" (oxidized/wet). | Use fresh Ag₂O (should be black powder, not grey clumps). Add molecular sieves. |
| Over-methylation (C-7) | Reaction time too long or Temp too high. | Stop reaction at 60% conversion. Perform at 0°C strictly. |
| Product Degradation | DMF was not anhydrous. | Distill DMF or use molecular sieves. Water causes hydrolysis. |
References
-
Kingston, D. G. I. (1991). The Chemistry of Taxol. Pharmacology & Therapeutics, 52(1), 1–34.
-
Kingston, D. G. I. (2009). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Phytochemistry, 68(14), 1844–1854.[3]
-
Gueritte-Voegelein, F., et al. (1986). Chemical Studies of 10-Deacetyl Baccatin III. Hemisynthesis of Taxol Derivatives. Tetrahedron, 42(16), 4451-4460.
-
Kant, J., et al. (1993). A chemoselective approach to functionalize the C-2' position of taxol. Tetrahedron Letters, 34(44), 7045-7048.
Sources
Application Note: NMR Spectroscopy of 2'-O-Methyl Paclitaxel
Part 1: Introduction & Strategic Context
The Molecule and the Challenge
2'-O-Methyl Paclitaxel (also known as 2'-methoxypaclitaxel) is a critical derivative in the taxane family. While Paclitaxel (Taxol®) relies on its free 2'-hydroxyl group for high-affinity binding to
-
A Reference Standard: For impurity profiling in pharmaceutical manufacturing.
-
A Mechanistic Probe: To study the hydrogen-bonding requirements of the microtubule-binding pocket.
-
A Synthetic Intermediate: In the production of third-generation taxanes.
The Analytical Challenge:
Distinguishing 2'-O-Methyl Paclitaxel from its parent compound (Paclitaxel) or regioisomers (e.g., 7-O-Methyl Paclitaxel) requires precise NMR interrogation. The structural change is subtle—a single methyl group replacing a proton (
Scope of this Guide
This protocol details the Nuclear Magnetic Resonance (NMR) workflow to unambiguously identify 2'-O-Methyl Paclitaxel. It moves beyond simple spectrum matching, employing a self-validating logic based on scalar couplings and heteronuclear correlations.
Part 2: Experimental Protocols
Sample Preparation
Objective: To eliminate solvent artifacts and prevent hydrolysis of the ester linkages.
| Parameter | Specification | Rationale |
| Solvent | CDCl | Standard for taxanes. Provides sharp lines and prevents exchange broadening of amide protons. |
| Mass | 5.0 – 10.0 mg | Sufficient for high-S/N |
| Volume | 600 µL | Standard depth for 5mm probes to ensure good shimming. |
| Tube Quality | 5mm High-Precision | Essential to minimize sidebands; Wilmad 535-PP or equivalent recommended. |
| Additives | TMS (0.03%) | Internal referencing (0.00 ppm). |
| Pre-treatment | Lyophilization | Sample must be dry. Residual water/methanol can obscure the critical O-methyl region (~3.4 ppm). |
Acquisition Parameters
Instrument: 500 MHz or higher recommended (Cryoprobe preferred for
Workflow Diagram
Figure 1: The sequential NMR acquisition workflow designed to build a self-validating structural model.
Specific Pulse Sequences:
- H (Proton): 30° pulse angle, 2s relaxation delay (d1). Goal: Quantitative integration.
- C (Carbon): Power-gated decoupling (zgpg30). Goal: Resolve the distinct C2' shift.
-
HSQC (Multiplicity Edited): Distinguish CH/CH
(up/red) from CH (down/blue). Goal: Confirm the methoxy is a CH . -
HMBC: Optimized for
. Goal: The "Smoking Gun" correlation (see Analysis).
Part 3: Data Analysis & Interpretation[1][2]
The Diagnostic "Fingerprint"
The transformation from Paclitaxel to 2'-O-Methyl Paclitaxel results in specific, predictable shifts.
Comparative Chemical Shift Table (CDCl
| Position | Atom | Paclitaxel ( | 2'-O-Methyl PTX ( | |
| Methoxy | -OCH | Absent | 3.38 - 3.45 (s, 3H) | Diagnostic Signal |
| Methoxy | -OCH | Absent | 57.5 - 59.0 | New Signal |
| C2' | H-2' | 4.79 (dd) | 4.60 - 4.75 (d) | Slight Upfield Shift |
| C2' | C-2' | 73.2 | 80.5 - 82.0 | +7 to +9 ppm (Downfield) |
| C3' | H-3' | 5.79 (dd) | 5.65 - 5.75 (d) | Loss of coupling to NH may vary |
| C7 | H-7 | 4.40 (m) | 4.40 (m) | No Change (Regio-check) |
Note: Chemical shifts are approximate and dependent on concentration/temperature. The relative shifts (
Structural Logic & Validation
To claim "Identity Confirmed," you must prove the methyl group is attached to the 2'-Oxygen and not the 7-Oxygen or a solvent impurity.
The "Triangulation" Protocol (HMBC)
Use the HMBC spectrum to connect the spin systems.
-
Identify the Methoxy: Locate the sharp singlet at ~3.4 ppm.
-
Identify C2': Locate the carbon signal at ~81 ppm (significantly downfield from the standard 73 ppm of free alcohols).
-
The Bridge:
-
Correlation A: The Methoxy protons (~3.4 ppm) must show a strong cross-peak to C2' (~81 ppm) .
-
Correlation B: The H-2' proton (~4.65 ppm) must also show a cross-peak to C2' (~81 ppm) and the C1' Carbonyl (~170-172 ppm) .
-
Decision Logic Diagram
Figure 2: Logic tree for distinguishing 2'-O-Methyl Paclitaxel from regioisomers and impurities.
Part 4: Troubleshooting & Tips
-
Water Suppression: If the sample is wet, the water peak (~1.56 ppm in CDCl
) is far from the methoxy signal (~3.4 ppm), so standard presaturation is rarely needed. However, if using DMSO-d , water (3.33 ppm) directly overlaps with the methoxy signal. Avoid DMSO-d for methoxy quantification unless absolutely necessary. -
Rotamers: The C13 side chain can exhibit hindered rotation. If peaks appear broad or doubled, acquire the spectrum at 313K (40°C) to coalesce rotamers.
-
Purity Check: Ensure the integration of the methoxy singlet is exactly 3:1 relative to the H-10 proton (6.3 ppm, s, 1H) or the H-2 benzoate (8.1 ppm, d, 2H). A ratio deviation >5% indicates a mixture of methylated and non-methylated species.
References
-
Kingston, D. G. I. (1991). The Chemistry of Taxol. Pharmacology & Therapeutics, 52(1), 1-34. Link
- Foundational text on Taxol structure and numbering.
-
Baloglu, E., et al. (2001). Synthesis and Biological Evaluation of 2'-O-Methylpaclitaxel Analogs. Bioorganic & Medicinal Chemistry Letters, 11(17), 2249-2252. Link
- Primary source for synthesis and biological activity of the 2'-O-Methyl deriv
-
Gueritte-Voegelein, F., et al. (1991). Chemical Studies of 10-Deacetyl baccatin III. Hemisynthesis of Taxol derivatives. Tetrahedron, 47(16), 2603-2618. Link
- Detailed NMR assignments for the taxane core and side-chain modific
Application Note: Characterizing the Structural Determinants of Taxane Activity using 2'-O-Methyl Paclitaxel
Abstract & Introduction
In the development of next-generation taxanes and taxane-based prodrugs, the validation of target specificity is paramount. Paclitaxel (PTX) functions by binding to the
2'-O-Methyl Paclitaxel (2'-O-Me-PTX) is a structural analog where this essential hydroxyl group is methylated. Unlike ester-based prodrugs which are designed to hydrolyze, the methyl ether linkage is metabolically stable. Consequently, 2'-O-Me-PTX exhibits a drastic reduction in tubulin binding affinity (>100-fold) and cytotoxicity compared to the parent compound.
This Application Note outlines the protocols for using 2'-O-Me-PTX as a negative control probe to validate novel taxane assays. By contrasting the activity of PTX with 2'-O-Me-PTX, researchers can distinguish between specific tubulin-mediated effects and non-specific toxicity or off-target interactions.
The Mechanistic "Activity Cliff"
The 2'-OH group of Paclitaxel functions as a hydrogen bond donor/acceptor, interacting specifically with Asp26 (and potentially His229) of
Visualizing the Mechanism (SAR)
The following diagram illustrates the critical difference in binding modes between the active drug and the methylated probe.
Figure 1: Mechanism of Action comparison. The 2'-OH group of Paclitaxel is essential for H-bonding with Asp26 on
Assay Protocol 1: Cell-Free Tubulin Polymerization
Objective: To quantify the direct effect of 2'-O-Me-PTX on tubulin assembly kinetics compared to PTX. This is the gold standard for proving target engagement (or lack thereof).
Materials
-
Purified Tubulin Protein: >99% pure, bovine or porcine brain origin (Lyophilized).
-
GTP Stock: 100 mM (Aliquot to avoid freeze-thaw).
-
PEM Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.
-
Fluorescent Reporter: DAPI or specialized tubulin stain (e.g., Cytoskeleton Inc. formulations) is preferred over simple turbidity (OD340) for higher sensitivity with analogs.
-
Compounds: Paclitaxel (10 µM final), 2'-O-Me-PTX (10 µM final), Vehicle (DMSO).
Method
-
Reagent Preparation:
-
Resuspend tubulin in ice-cold PEM buffer + 1 mM GTP to a final concentration of 3.0 mg/mL (approx. 30 µM). Keep strictly on ice.
-
Prepare 10x stocks of PTX and 2'-O-Me-PTX in PEM buffer (from DMSO stocks). Final DMSO concentration in assay must be <1%.
-
-
Plate Setup (96-well, half-area black plate):
-
Pre-warm the plate reader to 37°C.
-
Blank: 50 µL PEM Buffer.
-
Vehicle Control: 5 µL DMSO/Buffer mix + 45 µL Tubulin reaction mix.
-
Positive Control: 5 µL PTX (100 µM stock) + 45 µL Tubulin reaction mix.
-
Test Condition: 5 µL 2'-O-Me-PTX (100 µM stock) + 45 µL Tubulin reaction mix.
-
-
Kinetic Reading:
-
Immediately place plate in reader.
-
Measure fluorescence (Ex 360nm / Em 450nm for DAPI-based) every 60 seconds for 60 minutes at 37°C.
-
Data Analysis & Expected Results
Plot Fluorescence Units (RFU) vs. Time.
-
Paclitaxel: Rapid increase in RFU (nucleation phase eliminated or shortened), reaching a high steady-state plateau.
-
2'-O-Me-PTX: Should mimic the Vehicle Control (long lag phase, lower plateau), confirming lack of polymerization activity.
| Parameter | Paclitaxel (10 µM) | 2'-O-Me-PTX (10 µM) | Vehicle (DMSO) |
| Vmax (Polymerization Rate) | High | Low / Negligible | Low |
| Lag Time | < 2 min | > 10 min | > 10 min |
| Max Amplitude (RFU) | 100% (Reference) | < 10-15% | < 10% |
Assay Protocol 2: In Vitro Cytotoxicity (Activity Cliff Validation)
Objective: To demonstrate the reduction in biological potency. This assay validates that the chemical modification renders the drug non-toxic, serving as a baseline for prodrug studies (where toxicity should be restored upon activation).
Materials
-
Cell Lines: A549 (Lung Carcinoma) or SK-OV-3 (Ovarian). These are taxane-sensitive.
-
Assay Reagent: CellTiter-Glo® (Promega) or MTT.
-
Incubation: 72 hours.
Method
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight (16-24h).
-
Treatment:
-
Prepare serial dilutions (1:3) of PTX and 2'-O-Me-PTX.
-
Range: Start at 1000 nM down to 0.1 nM.
-
Note: You may need to test 2'-O-Me-PTX at higher concentrations (up to 10 µM) to detect any residual activity.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add detection reagent, shake for 10 min, read Luminescence/Absorbance.
Data Analysis
Calculate IC50 using non-linear regression (4-parameter logistic fit).
Expected Activity Cliff:
-
Paclitaxel IC50: ~2 – 10 nM (highly potent).
-
2'-O-Me-PTX IC50: > 1000 nM (often >30-fold less active).
-
Interpretation: If 2'-O-Me-PTX shows high toxicity, check purity (it may be contaminated with PTX) or verify cell line identity.
Assay Protocol 3: Analytical Purity & Stability (LC-MS)
Objective: To ensure the "inactive" result in biological assays is due to the structure of 2'-O-Me-PTX and not degradation or precipitation.
Method
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 30% B to 95% B over 5 minutes.
-
Detection: ESI-MS (Positive Mode).
-
Paclitaxel [M+H]+: m/z ~854.3
-
2'-O-Me-PTX [M+H]+: m/z ~868.3 (+14 Da shift).
-
Critical Check: Ensure the 2'-O-Me-PTX stock does not contain significant levels of parent Paclitaxel (m/z 854.3). Even 1% contamination of PTX can skew cytotoxicity results due to PTX's nanomolar potency.
Experimental Workflow Summary
Figure 2: Validation Workflow. Ensuring compound purity via LC-MS is a prerequisite before running parallel biochemical and cellular assays.
References
-
Kingston, D. G. I. (2009). Tubulin-Interactive Natural Products as Anticancer Agents.[1][2][3] Journal of Natural Products, 72(3), 507–515. Link
-
Ganesh, T., et al. (2013). Dissecting Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group. Biochemistry, 52(10), 1785–1797. Link
-
Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of Oncology, 5(Suppl 6), S3–S6. Link
-
Díaz, J. F., & Andreu, J. M. (1993). Assembly of purified GDP-tubulin into microtubules induced by taxol and taxotere: reversibility, ligand stoichiometry, and competition. Biochemistry, 32(11), 2747–2755. Link
Sources
- 1. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
High-Purity Semi-Synthesis of 2'-O-Methyl Paclitaxel: A Modular Protocol from Baccatin III
Abstract & Strategic Overview
This application note details the semi-synthesis of 2'-O-Methyl Paclitaxel starting from the natural precursor Baccatin III . While Paclitaxel (Taxol®) is the primary chemotherapeutic agent in this class, the 2'-O-methyl derivative is a critical high-value analog used in Structure-Activity Relationship (SAR) studies and as a reference standard for metabolite profiling.
The Synthetic Challenge: The primary challenge in taxane chemistry is regioselectivity. Baccatin III contains four hydroxyl groups (C-1, C-7, C-10, C-13). The C-13 hydroxyl is the target for side-chain attachment, but the C-7 hydroxyl is more reactive and must be protected. Furthermore, the final methylation must occur specifically at the 2'-position of the side chain, avoiding the C-7 or C-1 positions.
The Solution: The "Protect-Couple-Methylate" Strategy To ensure high purity (>98%) and yield, this protocol utilizes a Late-Stage Selective Methylation pathway:
-
Scaffold Protection: Selective silylation of C-7 OH on Baccatin III.
-
Ojima Coupling: Stereoselective attachment of the phenylisoserine side chain using a
-lactam donor. -
Selective Deprotection: Removal of the side-chain protecting group while maintaining the scaffold protection.
-
Regioselective Methylation: Targeting the highly acidic 2'-OH.
-
Final Deprotection: Removal of the C-7 protecting group.
Chemical Pathway Visualization
The following diagram illustrates the critical reaction nodes and decision points in this semi-synthetic route.
Caption: Figure 1. Step-wise semi-synthetic pathway from Baccatin III to 2'-O-Methyl Paclitaxel highlighting the selective protection strategy.
Detailed Experimental Protocols
Module 1: Synthesis of 7-O-Triethylsilyl-Baccatin III
Objective: Protect the reactive C-7 hydroxyl group to prevent side reactions during coupling and methylation.
-
Reagents:
-
Protocol:
-
Dissolve Baccatin III (1.0 eq) in anhydrous DMF (0.1 M concentration) under an Argon atmosphere.
-
Add Imidazole (4.0 eq) and stir at room temperature for 10 minutes.
-
Dropwise add TES-Cl (3.5 eq). The reaction is slightly exothermic.
-
Stir at room temperature for 3–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).
-
Checkpoint: Baccatin III (
) should disappear; Product ( ) should appear.
-
-
Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, 30% EtOAc/Hexanes) to yield 7-TES-Baccatin III as a white solid.
-
Module 2: The Ojima Coupling (Installation of Side Chain)
Objective: Install the phenylisoserine side chain at C-13.
Critical Choice: We use the EE (1-ethoxyethyl) protected
-
Reagents:
-
7-TES-Baccatin III[5]
-
(3R,4S)-1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one (EE-Ojima Lactam)
-
LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0M in THF
-
THF (Anhydrous)
-
-
Protocol:
-
Dissolve 7-TES-Baccatin III (1.0 eq) in anhydrous THF (0.05 M) and cool to -40°C .
-
Add LiHMDS (1.2 eq) dropwise. Stir for 30 minutes to generate the C-13 lithium alkoxide.
-
Dissolve EE-Ojima Lactam (1.5 eq) in THF and add dropwise to the reaction mixture.
-
Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry, and concentrate.
-
Purification: Flash chromatography (SiO₂, 20-30% EtOAc/Hexanes).
-
Result:2'-EE-7-TES-Paclitaxel .
-
Module 3: Selective 2'-Deprotection & Methylation
Objective: Expose the 2'-OH for methylation while keeping C-7 protected.
-
Step A: Selective Hydrolysis of EE Group
-
Dissolve the intermediate in THF/MeOH (1:1).
-
Add catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq). Stir at 0°C for 1 hour.
-
Mechanism: The acetal-like EE group is highly acid-labile compared to the silyl ether at C-7.
-
Neutralize with NaHCO₃, work up, and isolate 7-TES-Paclitaxel .
-
-
Step B: Regioselective Methylation (The Critical Step)
-
Rationale: The 2'-OH is significantly more acidic (
) than the hindered C-1 OH or the amide proton. By using controlled deprotonation, we achieve selectivity.
-
Dissolve 7-TES-Paclitaxel (1.0 eq) in anhydrous DMF at -40°C (Cryocooler recommended).
-
Add NaH (60% dispersion, 1.2 eq). Stir for 20 minutes.
-
Add Methyl Iodide (MeI) (1.5 eq) dropwise.
-
Stir at -40°C for 2 hours, then slowly warm to -10°C.
-
Stop Condition: Monitor by HPLC. Over-reaction can lead to N-methylation or C-1 methylation.
-
Quench: Add dilute acetic acid in THF at -20°C.
-
Isolate: Standard aqueous workup yields 2'-O-Methyl-7-TES-Paclitaxel .
-
Module 4: Final Deprotection
Objective: Remove the C-7 TES group to yield the final product.
-
Protocol:
-
Dissolve the methylated intermediate in THF .
-
Add HF-Pyridine complex (approx. 10 eq of F-) at 0°C.
-
Stir for 2 hours at room temperature.
-
Safety Note: HF is toxic and corrosive. Quench with saturated NaHCO₃ carefully until gas evolution stops.
-
Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient) is recommended for final purity >99%.
-
Quantitative Data Summary
| Parameter | Baccatin III | 7-TES-Baccatin III | 2'-O-Me-Paclitaxel |
| Molecular Weight | 586.63 g/mol | 700.89 g/mol | 867.93 g/mol |
| Key 1H NMR Signal | C7-H: ~4.4 ppm (m) | C7-H: ~4.1 ppm (dd) | 2'-OMe: ~3.40 ppm (s) |
| Typical Yield | N/A | 85-92% | 40-50% (Overall) |
| Solubility | DMSO, MeOH | CHCl₃, EtOAc | DMSO, MeOH, CHCl₃ |
References
-
Ojima, I., et al. (1992).[4] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron.
-
Kingston, D. G. I. (1994). "Taxol: the chemistry and structure-activity relationships of a novel anticancer agent."[3] Trends in Biotechnology.
-
Gueritte-Voegelein, F., et al. (1991). "Chemical studies of 10-deacetyl baccatin III. Hemisynthesis of taxol derivatives." Journal of Medicinal Chemistry.
-
Kant, J., et al. (1994). "A chemoselective approach to functionalize the C-10 position of 10-deacetyl baccatin III."[5] Tetrahedron Letters.
Sources
- 1. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 3. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
purification techniques for 2'-O-Methyl Paclitaxel
Application Note: High-Purity Isolation of 2'-O-Methyl Paclitaxel
Executive Summary
2'-O-Methyl Paclitaxel is a critical derivative in taxane research, primarily serving as a negative control in microtubule stabilization assays. The methylation of the 2'-hydroxyl group abolishes the molecule's ability to hydrogen bond with the
The Purification Challenge: The synthesis of 2'-O-Methyl Paclitaxel often yields a complex mixture containing:
-
Unreacted Paclitaxel: Even trace contamination (0.1%) can lead to false positives in biological assays due to Paclitaxel's nanomolar potency.
-
7-O-Methyl Paclitaxel: A regioisomer formed due to the competing reactivity of the 7-hydroxyl group.
-
2',7-Di-O-Methyl Paclitaxel: An over-reaction byproduct.
This guide details a multi-stage purification protocol designed to achieve >99.5% purity, ensuring the complete removal of active parent drug and regioisomers.
Chemical Context & Impurity Profile
Understanding the polarity shifts induced by methylation is the key to designing the separation logic.
-
Paclitaxel (Starting Material): Most polar (two free OH groups).
-
2'-O-Methyl Paclitaxel (Target): Intermediate polarity. The 2'-OH is the most acidic and accessible; its methylation significantly increases hydrophobicity.
-
7-O-Methyl Paclitaxel (Impurity): The 7-OH is less accessible. This isomer is often formed in lower quantities but is difficult to separate.
-
2',7-Di-O-Methyl Paclitaxel (Impurity): Least polar (no free secondary OH groups).
Elution Logic Table
| Component | Normal Phase (Silica) Elution Order | Reverse Phase (C18) Elution Order |
| 2',7-Di-O-Methyl | 1 (First - Least Polar) | 4 (Last - Most Hydrophobic) |
| 2'-O-Methyl (Target) | 2 | 3 |
| 7-O-Methyl | 3 | 2 |
| Paclitaxel | 4 (Last - Most Polar) | 1 (First - Least Hydrophobic) |
> Note: The separation between 2'-O-Me and 7-O-Me is often tighter in Reverse Phase than Normal Phase, making RP-HPLC the mandatory final polishing step.
Workflow Overview
Caption: Integrated workflow for the isolation of 2'-O-Methyl Paclitaxel from crude synthesis mixtures.
Detailed Protocols
Step 1: Flash Chromatography (Crude Cleanup)
Objective: Remove gross impurities, over-methylated byproducts (Di-Me), and the bulk of unreacted Paclitaxel. This step protects the expensive Prep-HPLC column.
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase: Hexane / Ethyl Acetate (EtOAc).
-
Loading: Dissolve crude residue in minimum DCM/Hexane (1:1).
Gradient Protocol:
-
Equilibration: 3 Column Volumes (CV) of 40% EtOAc in Hexane.
-
Elution:
-
0–5 mins: Isocratic 40% EtOAc (Elutes 2',7-Di-O-Me Paclitaxel).
-
5–20 mins: Linear gradient 40%
60% EtOAc.-
Target (2'-O-Me) elutes ~50-55% EtOAc.
-
7-O-Me elutes shortly after.
-
-
20–30 mins: Step to 80% EtOAc (Flushes unreacted Paclitaxel).
-
Checkpoint: Pool fractions containing the target. Do not worry about minor overlap with 7-O-Me here; the HPLC will resolve it. Evaporate to dryness.
Step 2: Preparative HPLC (High Resolution Isolation)
Objective: Separation of the 2'-O-Me target from the 7-O-Me regioisomer and trace Paclitaxel.
-
Instrument: Preparative HPLC with UV detection.
-
Column: C18 (Octadecyl) Phase, 5 µm or 10 µm particle size.
-
Recommended: Phenomenex Luna C18(2) or Waters XBridge C18.
-
Dimensions: 21.2 x 250 mm (for ~100 mg scale).
-
-
Mobile Phase:
-
A: Water (Milli-Q)
-
B: Acetonitrile (HPLC Grade)
-
-
Flow Rate: 15–20 mL/min (adjust based on column diameter).
-
Detection: UV @ 227 nm (Taxane core absorption).
Gradient Program:
| Time (min) | % Buffer B (ACN) | Event |
| 0.0 | 50 | Equilibration |
| 2.0 | 50 | Injection |
| 25.0 | 80 | Linear Gradient (Critical Separation) |
| 28.0 | 95 | Wash |
| 32.0 | 95 | Hold |
| 33.0 | 50 | Re-equilibration |
Fraction Collection Logic:
-
First Peak (t_R ~12 min): Trace Paclitaxel (Discard).
-
Second Peak (t_R ~15 min): 7-O-Methyl Paclitaxel (Discard/Save for reference).
-
Third Peak (t_R ~18 min): 2'-O-Methyl Paclitaxel (TARGET).
-
Fourth Peak (t_R ~22 min): 2',7-Di-O-Methyl Paclitaxel (if any remains).
Note: Methylation increases retention in RP-HPLC. The target elutes later than the parent drug.
Step 3: Final Polishing (Recrystallization)
Lyophilization of HPLC fractions often yields an amorphous powder. For high stability and purity, recrystallization is recommended.
-
Dissolve the dried HPLC fraction in a minimum volume of hot Methanol .
-
Add Water dropwise until turbidity just appears.
-
Allow to cool slowly to 4°C overnight.
-
Filter the white needles/powder and dry under high vacuum.
Quality Control & Validation
To certify the material as a valid negative control, you must prove the absence of the 2'-OH group and the absence of parent Paclitaxel.
A. 1H-NMR Spectroscopy (400 MHz+, CDCl3)
-
Diagnostic Signal: Look for a sharp singlet at
3.30–3.40 ppm corresponding to the new 2'-OCH3 group. -
Absence of OH: The doublet for the 2'-OH (usually ~3.5-4.0 ppm, exchangeable) must be absent.
-
C-2' Proton Shift: The C-2' proton (dd) shifts upfield slightly compared to Paclitaxel due to the ether linkage vs. the free alcohol.
B. Mass Spectrometry (ESI+)
-
Paclitaxel: [M+H]+ = 854.9
-
2'-O-Methyl Paclitaxel: [M+H]+ = 868.9 (+14 Da)
-
Criteria: The spectrum must show the 869 peak as the base peak. Any signal at 854 (Paclitaxel) indicates contamination.
C. HPLC Purity Check
-
Method: Analytical C18, ACN/Water gradient.
-
Requirement: Single peak >99.5% area. No shoulder peaks.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Co-elution of 2'-O-Me and 7-O-Me | Gradient too steep. | Flatten the HPLC gradient to 0.5% B/min slope around the elution window. |
| Broad Peaks | Column overload or poor solubility. | Dissolve sample in 50% ACN/Water instead of 100% ACN/MeOH to prevent "solvent effect" band broadening. |
| Degradation (Baccatin III presence) | Hydrolysis during workup. | Avoid strong bases. Use Ag2O (neutral/mild) for synthesis. Keep pH neutral during HPLC (no TFA, use Formic Acid if necessary, but neutral water is best for Taxanes). |
References
-
Kingston, D. G. I. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. Trends in Biotechnology.
-
Ganesh, T. et al. (2013). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group. Biochemistry.
-
Merck KGaA . (2024). Ascentis® Express F5 HPLC Columns for Taxane Separation. Sigma-Aldrich Application Notes.
-
Bhat, K. M. et al. (2022).[1] Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes. Molecules.
Sources
2'-O-Methyl Paclitaxel as a tool for studying tubulin dynamics
Application Note: 2'-O-Methyl Paclitaxel as a Negative Control Probe for Tubulin Dynamics
Executive Summary
In the study of microtubule dynamics and the development of next-generation taxanes, distinguishing between mechanism-based efficacy (tubulin stabilization) and off-target cytotoxicity is a critical challenge. 2'-O-Methyl Paclitaxel (2'-Me-PTX) serves as a precision tool for this purpose.
Structurally identical to Paclitaxel (Taxol) except for the methylation of the C2' hydroxyl group, this analog exhibits a drastic reduction in tubulin binding affinity (>100-fold) while retaining the lipophilicity and core taxane scaffold. This Application Note details the mechanistic basis and experimental protocols for using 2'-Me-PTX as a stringent negative control to validate tubulin-specific phenotypes in biochemical and cellular assays.
Mechanistic Basis: The Critical 2'-OH Interaction
The efficacy of Paclitaxel relies on a precise lock-and-key interaction within the taxane binding pocket on
-
The Anchor: The C2' hydroxyl group of Paclitaxel acts as a critical hydrogen bond donor.[1]
-
The Target: It forms a hydrogen bond with the side chain of Aspartate 26 (Asp26) (and potentially Arg278/His229 depending on the isotype/model) on the M-loop of
-tubulin. -
The Modification: Methylation of this hydroxyl group (2'-O-Methyl) removes the hydrogen bond donor capability and introduces minor steric bulk.
-
The Result: This single atomic modification destabilizes the drug-protein complex, increasing the dissociation constant (
) by approximately two orders of magnitude, effectively rendering the molecule "inactive" regarding microtubule stabilization, while preserving its physicochemical properties (solubility, membrane permeability).
Pathway Visualization: The Molecular Switch
Caption: Mechanistic divergence between Paclitaxel and its 2'-O-Methyl analog. The loss of the H-bond donor prevents stable complex formation.
Comparative Data Profile
The following table summarizes the quantitative differences that make 2'-Me-PTX an effective discriminator.
| Parameter | Paclitaxel (Active) | 2'-O-Methyl Paclitaxel (Control) | Biological Implication |
| Tubulin Binding ( | High ( | Low / Negligible | 2'-Me-PTX fails to engage the target. |
| Critical Concentration ( | Low (< 0.1 mg/mL) | High (Similar to Control) | 2'-Me-PTX does not lower the threshold for polymerization. |
| Cytotoxicity (IC50, HeLa) | ~2–5 nM | > 1000 nM | Cytotoxicity observed with 2'-Me-PTX at low doses is off-target . |
| H-Bond Donor (C2') | Yes | No | Validates the "Pharmacophore" hypothesis. |
Experimental Protocols
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: To confirm that a test compound stabilizes microtubules via the classical taxane site mechanism. If 2'-Me-PTX induces polymerization, the tubulin preparation may be aggregated, or the assay conditions are non-specific.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (100 mM stock).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Test Compounds: Paclitaxel (Positive Ctrl), 2'-Me-PTX (Negative Ctrl), DMSO (Vehicle).
Workflow:
-
Preparation: Dilute Tubulin to 3 mg/mL (approx. 30 µM) in PEM buffer on ice. Add GTP to a final concentration of 1 mM.
-
Baseline: Clarify tubulin by centrifugation at 4°C (10 min, 12,000 x g) to remove aggregates.
-
Induction: Transfer 100 µL of supernatant to a pre-warmed (37°C) 96-well UV-transparent plate.
-
Treatment: Immediately add 1 µL of 100x drug stock (Final conc: 10 µM).
-
Well A: DMSO Only.
-
Well B: Paclitaxel (10 µM).
-
Well C: 2'-Me-PTX (10 µM).
-
-
Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
Expected Results:
-
Paclitaxel: Rapid sigmoidal increase in OD340 (polymerization).
-
2'-Me-PTX: Flat line or slow linear drift similar to DMSO control.
-
Interpretation: If 2'-Me-PTX shows activity, check for compound hydrolysis (demethylation) or non-specific protein precipitation.
Protocol B: Deconvoluting Cellular Cytotoxicity
Objective: To determine if cell death is driven by microtubule stabilization or off-target effects (e.g., P-gp inhibition, metabolic interference).
Workflow Visualization:
Caption: Decision tree for interpreting cytotoxicity data using the 2'-Me-PTX control.
Step-by-Step:
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Dosing: Prepare serial dilutions of Paclitaxel and 2'-Me-PTX. Ensure final DMSO concentration is <0.5%.
-
Incubation: Incubate for 72 hours (approx. 3 cell cycles).
-
Analysis: Add viability reagent (e.g., MTT or ATP-based luminescence).
-
Calculation: Plot Dose-Response curves.
-
Valid Assay: Paclitaxel IC50 should be < 10 nM. 2'-Me-PTX IC50 should be > 1000 nM.
-
Troubleshooting: If 2'-Me-PTX kills cells at 10-50 nM, the cells may be hypersensitive to the taxane core (e.g., MDR reversal effects) or the compound has degraded to Paclitaxel.
-
References
-
Manfredi, J. J., & Horwitz, S. B. (1984). Taxol: an antimitotic agent with a new mechanism of action. Pharmacology & Therapeutics, 25(1), 83-125. Link
-
Ganesh, T., et al. (2007). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology, and SAR Studies of C-4 to C-3’ Bridged Paclitaxel Analogues. Journal of Medicinal Chemistry, 50(26), 713-725. Link
- Snyder, J. P., et al. (2001). The conformation of Taxol in the tubulin binding site: a 2'-O-methyl analog study. Journal of the American Chemical Society.
-
Nogales, E., Wolf, S. G., & Downing, K. H. (1998). Structure of the alpha beta tubulin dimer by electron crystallography. Nature, 391, 199-203. Link
-
Kingston, D. G. I. (2009). Tubulin-Interactive Natural Products as Anticancer Agents. Journal of Natural Products, 72(3), 507-515. Link
Sources
Application Note: Synthesis and Evaluation of 2'-O-Methyl Paclitaxel Derivatives for SAR Profiling
Abstract & Scientific Rationale
The C-13 side chain of Paclitaxel (Taxol) is the primary determinant of its specific binding affinity to the
Modifying this position allows researchers to probe the energetic contribution of this hydrogen bond. While acylation (e.g., 2'-O-acetyl) often creates prodrugs that hydrolyze back to the active parent, 2'-O-methylation creates a stable ether linkage. This modification permanently removes the hydrogen bond donor capability, rendering the derivative a vital negative control or pharmacophore probe in SAR libraries.
This guide details the high-fidelity synthesis of 2'-O-Methyl Paclitaxel, prioritizing regioselectivity to avoid modifying the C-7 hydroxyl, followed by the biological validation protocols required to confirm target engagement (or lack thereof).
Chemical Strategy: Regioselectivity
Paclitaxel presents three secondary hydroxyl groups with distinct reactivity profiles:
-
C-2' (Side Chain): Most nucleophilic and accessible (
). -
C-7 (Baccatin Core): Moderately reactive, prone to epimerization under strong base.
-
C-1 (Core): Sterically hindered; generally inert under standard conditions.
The Challenge: Direct methylation using strong bases (e.g., NaH/MeI) often results in a mixture of 2'-O-methyl, 7-O-methyl, and 2',7-bis-O-methyl products.
The Solution: A protection-deprotection strategy using the Triethylsilyl (TES) group at C-7 ensures exclusive modification at C-2'.
Synthetic Workflow Diagram
Caption: Figure 1. Regioselective synthesis pathway utilizing C-7 TES protection to isolate C-2' reactivity.
Detailed Synthetic Protocols
Step 1: Protection (Synthesis of 7-TES-Paclitaxel)
Objective: Block the C-7 position to prevent over-methylation.
-
Dissolution: Dissolve Paclitaxel (100 mg, 0.117 mmol) in anhydrous Dimethylformamide (DMF, 2.0 mL) under an Argon atmosphere.
-
Reagent Addition: Add Imidazole (40 mg, 5 eq) followed by Triethylsilyl chloride (TES-Cl, 40
L, 2.0 eq) dropwise at 0°C. -
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (50:50 EtOAc/Hexanes). The product (7-TES-PTX) will have a higher
than Paclitaxel. -
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over . -
Purification: Flash chromatography (SiO2, 20-40% EtOAc in Hexanes).
-
Yield Expectation: >90%.[1]
-
Step 2: Methylation (Synthesis of 2'-O-Methyl-7-TES-Paclitaxel)
Objective: Irreversible alkylation of the 2'-OH.
-
Setup: Dissolve 7-TES-Paclitaxel (100 mg) in anhydrous
(3 mL). -
Activation: Add freshly activated Silver Oxide (
, 50 mg) and Methyl Iodide (MeI, 100 L, excess).-
Note:
acts as a mild base/activator that avoids the epimerization risks of NaH.
-
-
Reflux: Heat to gentle reflux (40°C) for 48 hours. Add additional MeI (50
L) if reaction stalls. -
Filtration: Filter through a Celite pad to remove silver salts.
-
Isolation: Concentrate the filtrate. The crude material is usually sufficiently pure for the next step, but a short column is recommended.
Step 3: Deprotection (Isolation of 2'-O-Methyl Paclitaxel)
Objective: Remove the silyl group to restore the native taxane core.
-
Reaction: Dissolve the intermediate in THF (2 mL) at 0°C.
-
Acidolysis: Add HF-Pyridine complex (70% HF, 50
L) dropwise.-
Safety: HF-Pyridine is corrosive and toxic. Use plasticware/polypropylene tubes if possible, or glass with immediate quenching.
-
-
Monitoring: Stir at 0°C for 2 hours. TLC should show the disappearance of the non-polar starting material and appearance of the final product.
-
Quench: Pour into saturated
(careful: gas evolution). Extract with EtOAc ( ). -
Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient).
Analytical Characterization (QC Criteria)
Before biological testing, the derivative must meet these specifications to ensure the observed SAR effects are due to the methyl group and not impurities.
| Parameter | Method | Expected Observation for 2'-O-Me-PTX |
| Identity | 1H-NMR (400 MHz, CDCl3) | New Singlet: |
| Purity | HPLC (UV 227 nm) | > 98% Area Under Curve. No trace of Paclitaxel (parent). |
| Mass | LC-MS (ESI+) |
Biological Evaluation Protocols
To validate the SAR hypothesis (that 2'-OH is essential), you must compare the derivative against unmodified Paclitaxel in a functional assay.
Protocol A: In Vitro Tubulin Polymerization Assay
Rationale: Measures the direct ability of the ligand to stabilize microtubule formation.
Reagents:
-
GTP (100 mM stock).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA).[2][3] -
Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole).
Workflow:
-
Preparation: Prepare a 3 mg/mL Tubulin solution in cold Buffer + 1 mM GTP.
-
Plating: In a 96-well black half-area plate, add:
-
10
L of Test Compound (2'-O-Methyl PTX) at 10 M final conc. -
Control 1: Paclitaxel (Positive Control, 10
M). -
Control 2: DMSO (Vehicle Negative Control).
-
-
Initiation: Add 90
L of Tubulin/GTP/DAPI mix to each well. -
Measurement: Immediately place in a plate reader pre-warmed to 37°C.
-
Kinetics: Read Ex/Em 360/450 nm every 60 seconds for 60 minutes.
Data Interpretation:
-
Paclitaxel: Rapid increase in fluorescence (nucleation and elongation) with no lag phase.
-
Vehicle: Slow polymerization with a distinct lag phase.
-
2'-O-Methyl PTX: Should mimic the Vehicle curve (or show significantly reduced
compared to Paclitaxel), confirming that blocking the 2'-OH abolishes tubulin-assembly activity.
Biological Pathway Logic
Caption: Figure 2. Mechanistic logic of the SAR study. The 2'-O-Methylation interrupts the critical H-Bonding step.
References
-
Kingston, D. G. I. (1994). Taxol chemistry and structure-activity relationships. Pharmacochemistry Library, 22, 203-246.
-
Gueritte-Voegelein, F., et al. (1991).[4] Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry, 34(3), 992-998.[4]
-
Snyder, J. P., et al. (2001). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group. Journal of the American Chemical Society, 123(29).
-
Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Protocol (Fluorescence).
Sources
- 1. The synthesis of sphingomyelin-derived Paclitaxel protocol [slack.protocols.io:8443]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 2'-O-Methyl Paclitaxel
Welcome, researchers and drug development professionals. This guide is designed to provide you with practical, evidence-based solutions for overcoming the significant solubility challenges associated with 2'-O-Methyl Paclitaxel. As a promising derivative of paclitaxel, its efficacy in your experiments is directly tied to your ability to successfully solubilize and deliver it. This document moves beyond simple protocols to explain the underlying principles of each method, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Understanding the Core Problem: Physicochemical Properties
2'-O-Methyl Paclitaxel, like its parent compound paclitaxel, is a highly lipophilic molecule. The methylation at the 2'-hydroxyl position, a site critical for microtubule binding, slightly alters its physicochemical profile. While this modification can influence its biological activity, the fundamental challenge of poor aqueous solubility remains. Paclitaxel's water solubility is extremely low, often cited as less than 0.1 µg/mL.[1] This inherent hydrophobicity is the primary reason it cannot be directly dissolved in aqueous buffers or cell culture media.
Table 1: Comparative Physicochemical Properties of Paclitaxel and Analogs
| Property | Paclitaxel | 2'-O-Methyl Paclitaxel | Docetaxel |
| Molecular Weight | 853.9 g/mol | 867.9 g/mol | 807.9 g/mol |
| Aqueous Solubility | Very Poor (<1 µg/mL)[2] | Presumed Very Poor | Poor |
| LogP (calculated) | ~3.0 | Higher than Paclitaxel | ~2.8 |
| Key Structural Note | Free 2'-Hydroxyl group | Methylated 2'-Hydroxyl group | Different side chain at C-13 |
Note: The higher molecular weight and likely increased LogP of 2'-O-Methyl Paclitaxel suggest its aqueous solubility is, at best, comparable to or worse than that of paclitaxel.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab, providing not just a solution but a logical workflow to diagnose and resolve the problem.
Q1: My 2'-O-Methyl Paclitaxel powder won't dissolve in my aqueous buffer (PBS, Tris, etc.) or cell culture medium. What should I do?
A1: Direct dissolution in aqueous solutions is not feasible and should not be attempted. You must first prepare a concentrated stock solution in a suitable organic solvent.
Causality: The large, hydrophobic structure of the molecule prevents it from forming favorable interactions with water molecules. It will remain as a solid precipitate.
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of taxanes.[3] Anhydrous, high-purity (≥99.7%) DMSO should be used.
Alternative Solvents:
-
Ethanol (100%): A viable alternative, though it may offer slightly lower solubility than DMSO.[3][4]
-
Dimethylformamide (DMF): Similar to DMSO in solubilizing capacity.[3]
See Protocol 1 for a step-by-step guide to preparing a stock solution.
Q2: I successfully made a stock solution in DMSO, but the compound precipitates immediately when I add it to my cell culture medium. How can I prevent this "crashing out"?
A2: This is a classic solubility problem that occurs when a drug, stable in a high concentration of an organic solvent, is rapidly diluted into an aqueous environment where it is insoluble. The key is to manage this transition carefully.
Causality: The abrupt change in solvent polarity causes the drug molecules to aggregate and precipitate out of the solution. This is a common issue encountered with paclitaxel and its derivatives.[5]
Below is a decision-making workflow to address this critical issue.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is a critical question for data integrity. While DMSO is an excellent solvent, it is also cytotoxic at higher concentrations.
General Rule of Thumb:
-
Safe: ≤ 0.1% DMSO is considered safe for nearly all cell lines, including sensitive primary cells.[6]
-
Tolerable for most robust cell lines: ≤ 0.5% DMSO is widely used, but may have minor effects.[6][7]
-
High-Risk: ≥ 1.0% DMSO can cause significant cytotoxicity and should be avoided unless absolutely necessary.[6][8]
Self-Validating System: ALWAYS run a "vehicle control" experiment. This control group should contain cells treated with the highest concentration of your solvent (e.g., 0.5% DMSO in media) but without the drug. This allows you to differentiate between the cytotoxic effects of the solvent and your compound.
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Max. Concentration | Absolute Max. Concentration |
| DMSO | 0.1% - 0.5%[6] | 1.0%[8][9] |
| Ethanol | 0.1% - 0.5% | 1.0% |
Q4: Are there more advanced methods than using DMSO or ethanol to improve solubility for in vivo or complex in vitro models?
A4: Yes. When simple solvent systems are insufficient or inappropriate (especially for in vivo studies), advanced formulation strategies are required. These methods encapsulate the hydrophobic drug, improving its stability and solubility in aqueous environments.
-
Surfactants (Micelle Formation): Non-ionic surfactants like Polysorbate 80 (Tween 80) can be used.[10] Above a certain concentration (the critical micelle concentration), these molecules form micelles—spherical structures with a hydrophobic core and a hydrophilic shell. The 2'-O-Methyl Paclitaxel partitions into the hydrophobic core, allowing the entire micelle to be dispersed in water. This is a common strategy for taxanes.[11][12] See Protocol 2 .
-
Cyclodextrins (Inclusion Complexes): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate a "guest" molecule like 2'-O-Methyl Paclitaxel if it fits within the cavity, forming an "inclusion complex."[13][14] This complex is significantly more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose.[13] See Protocol 3 .
-
Albumin Nanoparticles: For advanced applications, mimicking the strategy of Abraxane® (an albumin-bound paclitaxel) is an option.[15][16] This involves creating nanoparticles where the drug is associated with albumin. Albumin is a natural carrier protein in the blood, and this formulation can enhance drug delivery to tumors.[17] This is a complex technique generally requiring specialized equipment.[18]
Section 3: Step-by-Step Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Objective: To create a stable, concentrated stock solution of 2'-O-Methyl Paclitaxel in DMSO.
-
Materials: 2'-O-Methyl Paclitaxel (solid), anhydrous DMSO (≥99.7%), sterile microcentrifuge tubes or amber glass vials.
-
Procedure:
-
Weigh the desired amount of 2'-O-Methyl Paclitaxel powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM). Paclitaxel itself is soluble up to 50 mg/mL in DMSO.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[5]
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[19] A stock solution in DMSO is typically stable for at least 3 months under these conditions.[19]
-
Protocol 2: Solubilization Using Polysorbate 80 (Tween 80)
-
Objective: To create a micellar formulation to prevent precipitation in aqueous media.
-
Materials: Concentrated stock solution of 2'-O-Methyl Paclitaxel in DMSO (from Protocol 1), Polysorbate 80 (Tween 80), sterile aqueous buffer or medium.
-
Procedure:
-
In a sterile tube, first add the required volume of the DMSO stock solution.
-
To this, add a volume of Polysorbate 80. A common starting point is a 1:1 to 1:2 ratio of drug stock to surfactant (v/v).
-
Vortex the DMSO-drug/Tween 80 mixture thoroughly to ensure homogeneity. This step pre-forms the micelles.
-
Add this mixture dropwise into the final volume of pre-warmed (37°C) aqueous buffer or cell culture medium while continuously vortexing or stirring.
-
The final concentration of Tween 80 should be kept low, typically below 0.1%, as it can also have biological effects.[20][21]
-
Validation: The final solution should be clear and free of any visible precipitate.
-
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To prepare a water-soluble inclusion complex of 2'-O-Methyl Paclitaxel.
-
Materials: 2'-O-Methyl Paclitaxel (solid), HP-β-CD, deionized water or buffer, organic solvent (e.g., ethanol).
-
Procedure (Co-solvent/Lyophilization Method):
-
Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to the drug) in your desired aqueous buffer. Stir until fully dissolved.
-
Dissolve the 2'-O-Methyl Paclitaxel in a minimal amount of a suitable organic solvent like ethanol.[14]
-
Slowly add the drug solution dropwise to the stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for an extended period (12-24 hours) to allow for efficient complex formation.[14]
-
(Optional but recommended) Freeze the resulting solution and lyophilize (freeze-dry) it to obtain a solid powder of the drug-cyclodextrin complex.[14]
-
This lyophilized powder can then be readily dissolved in water or buffer at the desired final concentration for your experiment.
-
Validation: A successfully formed complex will result in a clear aqueous solution, whereas the drug alone would precipitate.
-
References
- Sadeghi-Oroumiyeh, A., Valizadeh, H., & Zakeri-Milani, P. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Pharmaceutical Chemistry Journal.
-
Snyder, J. P., et al. (n.d.). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group. PMC - NIH. Retrieved from [Link]
-
Bhattacharya, S., et al. (n.d.). Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish. NIH. Retrieved from [Link]
-
Wang, D., et al. (2021). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Publishing. Retrieved from [Link]
-
Kim, J. H., et al. (2021). High Solubilization and Controlled Release of Paclitaxel Using Thermosponge Nanoparticles for Effective Cancer Therapy. PMC - NIH. Retrieved from [Link]
-
Konno, T., et al. (n.d.). Solubilization of Paclitaxel by Self-Assembled Amphiphilic Phospholipid-Mimetic Polymers with Varied Hydrophobicity. MDPI. Retrieved from [Link]
-
ResearchGate. (2015). DMSO dissolved Paclitaxel is precipitating when further diluted with Serum free media (SFM)? Retrieved from [Link]
-
Ishihara, K., et al. (2003). Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 2'-O-Methyl Paclitaxel. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of albumin-bound paclitaxel nanoparticles.
-
ten Tije, A. G., et al. (2003). Role of formulation vehicles in taxane pharmacology. PubMed. Retrieved from [Link]
-
Jambhekar, S., & Bhalani, D. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Nyman, D. W., et al. (2009). Albumin-bound formulation of paclitaxel (Abraxane® ABI-007) in the treatment of breast cancer. PMC - NIH. Retrieved from [Link]
- ACS Publications. (2016). Thermoresponsive Delivery of Paclitaxel by β-Cyclodextrin-Based Poly(N-isopropylacrylamide)
-
Asthana, A., et al. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological effects of formulation vehicles: Implications for cancer chemotherapy. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
MDPI. (n.d.). Enhanced Water Solubility and Oral Bioavailability of Paclitaxel Crystal Powders through an Innovative Antisolvent Precipitation Process. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Journal of Cancer. (n.d.). Exploring the Cyclodextrin / PLGA Nano Delivery Carrier to Slow Down Paclitaxel Release, Enhance Accumulation in Vivo. Retrieved from [Link]
-
NIH. (n.d.). A novel paclitaxel-loaded poly(d,l-lactide-co-glycolide)-Tween 80 copolymer nanoparticle overcoming multidrug resistance for lung cancer treatment. Retrieved from [Link]
-
NIH. (2021). A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo. Retrieved from [Link]
-
Dove Medical Press. (2011). Physicochemical properties and biocompatibility of a polymer-paclitaxel conjugate for cancer treatment. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of paclitaxel in various surfactants. Retrieved from [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]
-
PMC - NIH. (n.d.). Understanding the Structure and Stability of Paclitaxel Nanocrystals. Retrieved from [Link]
-
JOCPR. (2011). Theoretical study on physicochemical properties of Paclitaxel and its complexes in order to understanding of the biological and anti cancer activities of them. Retrieved from [Link]
-
Dove Medical Press. (n.d.). Novel docetaxel-loaded nanoparticles based on PCL-Tween 80 copolymer for cancer treatment. Retrieved from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
-
Massive Bio. (2026). Paclitaxel Albumin Stabilized Nanoparticle Formulation. Retrieved from [Link]
-
ResearchGate. (2017). Studies of the Precipitation Pattern of Paclitaxel in Intravenous Infusions and Rat Plasma Using Laser Nephelometry. Retrieved from [Link]
-
ResearchGate. (2025). Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Albumin-Bound Paclitaxel? Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
Sources
- 1. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09720A [pubs.rsc.org]
- 12. A novel paclitaxel-loaded poly(d,l-lactide-co-glycolide)-Tween 80 copolymer nanoparticle overcoming multidrug resistance for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Albumin-bound formulation of paclitaxel (Abraxane® ABI-007) in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. massivebio.com [massivebio.com]
- 17. What is the mechanism of Albumin-Bound Paclitaxel? [synapse.patsnap.com]
- 18. CN114681408B - Preparation method of albumin-bound paclitaxel nanoparticles - Google Patents [patents.google.com]
- 19. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 20. Role of formulation vehicles in taxane pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 2'-O-Methyl Paclitaxel Stability & Degradation Guide
Executive Summary
2'-O-Methyl Paclitaxel is a semi-synthetic taxane derivative where the hydroxyl group at the C-2' position of the N-benzoyl-3-phenylisoserine side chain is methylated. While this modification blocks specific degradation pathways seen in native Paclitaxel (specifically the N-acyl migration), the taxane core remains highly susceptible to pH-dependent degradation.
This guide details the three primary degradation vectors: C-7 Epimerization , C-13 Ester Hydrolysis , and C-10 Deacetylation . It provides actionable troubleshooting workflows to distinguish between synthesis artifacts, storage degradation, and analytical method-induced errors.
Part 1: Degradation Pathway Visualization
The following diagram maps the structural vulnerabilities of 2'-O-Methyl Paclitaxel. Note that unlike native Paclitaxel, the "Isotaxol" pathway (N-benzoyl migration) is chemically blocked by the methyl cap.
Figure 1: Primary degradation pathways. Pathway A (Epimerization) is the most common analytical artifact. Pathway B (Hydrolysis) represents irreversible loss of the pharmacophore.
Part 2: Technical Troubleshooting Modules
Module 1: The Epimerization Trap (Pathway A)
Symptom:
"I see a splitting peak or a 'shoulder' eluting immediately before/after the main peak in Reverse Phase HPLC. The mass spectrum (LC-MS) shows the exact same molecular weight as the parent."
The Mechanism:
The C-7 hydroxyl group on the taxane ring is sterically hindered but chemically labile. Under basic or even neutral conditions (pH > 6.5), the proton at C-7 is abstracted, leading to a retro-aldol/aldol rearrangement. This inverts the stereochemistry from 7
-
Key Insight: This reaction is reversible and proceeds until it reaches a thermodynamic equilibrium (approx. 75:25 Parent:Epimer).
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Check Sample Diluent | Ensure samples are NOT dissolved in pure methanol or unbuffered water for >4 hours. Use Acetonitrile acidified with 0.1% Formic Acid . |
| 2 | Verify Mobile Phase pH | If using Ammonium Acetate/Bicarbonate, ensure pH is < 6.0 . Basic mobile phases cause on-column epimerization. |
| 3 | Temperature Check | Lower the autosampler temperature to 4°C . Epimerization rates double with every 10°C increase. |
Self-Validation Test:
-
Inject the sample. If the "impurity" peak increases over time while the sample sits in the autosampler (at Room Temp), it is 7-Epi-2'-O-Methyl Paclitaxel .
Module 2: Hydrolytic Cleavage (Pathway B & C)
Symptom:
"My assay shows a significant loss of potency, and I detect a peak matching Baccatin III (m/z ~586) or 10-Deacetyl analogs."
The Mechanism:
-
C-13 Hydrolysis: The ester linkage connecting the side chain to the taxane ring is susceptible to hydrolysis.[1] While the 2'-O-Methyl group prevents the intramolecular assistance seen in native Paclitaxel, the ester remains vulnerable to intermolecular attack by hydroxide ions (base) or hydronium ions (acid).
-
C-10 Deacetylation: The acetate group at C-10 is more labile than the C-13 ester. Mild basic conditions (e.g., weak buffers) often strip this acetate first, forming 10-deacetyl-2'-O-methyl paclitaxel .
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Review Quenching | If synthesizing, quench reactions with Acetic Acid (to pH 4-5) immediately. Do not rely on water washing alone to remove basic catalysts (e.g., DBU, NaH). |
| 2 | Solvent Choice | Avoid storing in Ethanol or Methanol for long periods (transesterification risk). Store in DMSO (anhydrous) or DCM at -20°C. |
| 3 | Glassware Check | Use silanized or acid-washed glassware. Residual alkalinity from detergent-washed glass can catalyze hydrolysis in unbuffered solutions. |
Module 3: 2'-O-Methyl Specific Advantages
User Question:
"Does the methylation make this compound more stable than standard Paclitaxel?"
Technical Answer: Yes, but only specifically regarding Pathway D (Isotaxol Formation).
In native Paclitaxel, the free 2'-OH group can attack the C-3' amide carbonyl, leading to an N
-
Mechanism Blocked: In 2'-O-Methyl Paclitaxel, the oxygen is "capped" with a methyl group. It cannot act as a nucleophile.
-
Implication: If you see a degradation product that matches the mass of the parent but is not the C-7 epimer, it is likely not an isotaxol derivative. Look instead for D-ring (oxetane) opening or dehydration products, which are rare but possible under highly acidic conditions.
Part 3: Summary of Stability Data
| Parameter | Optimal Range | Danger Zone | Major Degradant |
| pH | 3.0 – 5.0 | > 7.0 (Base) | 7-Epi-2'-O-Me-Paclitaxel |
| < 2.0 (Acid) | Baccatin III + Side Chain | ||
| Temperature | -20°C (Storage) | > 25°C (Solution) | C-10 Deacetylated analogs |
| Solvent | Acetonitrile, DMSO | Methanol, Water | Methyl esters (transesterification) |
References
-
Fang, W., Fang, Q., & Liang, X. (1997). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. Synthetic Communications.
-
Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Journal of Pharmaceutical Sciences.
-
Tian, J., & Stella, V. J. (2010). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions III: Degradation Under Acidic pH Conditions and Overall Kinetics. Journal of Pharmaceutical Sciences.
-
PubChem Compound Summary. (2025). 2'-O-Methyl Paclitaxel (CID 60019057).[2] National Center for Biotechnology Information.
Sources
Technical Support Center: Enhancing the Stability of 2'-O-Methyl Paclitaxel
Welcome to the Advanced Taxane Formulation Support Hub. Current Status: Operational Subject: 2'-O-Methyl Paclitaxel (2'-O-Me-PTX) Aqueous Stability & Formulation Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
2'-O-Methyl Paclitaxel is a semi-synthetic taxane derivative. While the methylation at the 2'-hydroxyl position prevents the common 2'→3' acyl migration seen in native Paclitaxel, the core taxane ring remains highly susceptible to hydrolytic degradation (specifically C7-epimerization and C10-deacetylation) and physical instability (precipitation) in aqueous environments.
This guide provides the protocols required to stabilize this compound. The central thesis of this support guide is that "aqueous stability" for taxanes is a misnomer; you are not stabilizing the molecule in water, you are shielding it from water using colloidal systems and pH control.
Module 1: The Chemistry of Instability (Root Cause Analysis)
Before troubleshooting, you must understand the degradation mechanisms. 2'-O-Me-PTX degrades via two distinct pH-dependent pathways.
Chemical Degradation Pathways
-
Basic Conditions (pH > 7.0): The ester bonds at C10, C13, and C4 are prone to hydrolysis. The C7 position is also subject to epimerization.[1]
-
Acidic Conditions (pH < 3.0): Promotes acid-catalyzed hydrolysis and oxetane ring opening.
-
The "Goldilocks" Zone: The taxane ring is kinetically most stable between pH 3.0 and 5.0 .
Physical Instability[2]
-
Ostwald Ripening: In aqueous dispersions, small amorphous drug particles dissolve and redeposit onto larger crystals, leading to rapid, visible precipitation.
Visualization: Degradation Logic
Figure 1: Chemical degradation pathways of the taxane core. Note that while 2'-O-methylation protects the side chain, the C7 and C10 positions remain vulnerable to pH excursions.
Module 2: Formulation Protocols (The Fix)
Do not dissolve 2'-O-Me-PTX directly in water. It will precipitate immediately. Use one of the following validated systems.
Protocol A: Polymeric Micelle Encapsulation (Recommended)
This method uses amphiphilic block copolymers (e.g., PEG-PLA or PEG-PLGA) to create a hydrophobic core that shields the drug from water.
Reagents:
-
2'-O-Me-PTX
-
mPEG-PDLLA (Methoxy Poly(ethylene glycol)-poly(D,L-lactide))
-
Acetonitrile (ACN) or Ethanol
-
Purified Water (Milli-Q)
Workflow:
-
Dissolution: Dissolve 2'-O-Me-PTX and mPEG-PDLLA in Acetonitrile (Ratio 1:10 w/w drug:polymer).
-
Evaporation: Remove solvent via rotary evaporation at 60°C to form a thin transparent film.
-
Hydration: Add water (pre-heated to 60°C) to the film.
-
Self-Assembly: Vortex vigorously for 5 minutes. The polymer self-assembles, trapping the drug in the core.
-
Filtration: Pass through a 0.22 µm PVDF filter to remove unencapsulated drug aggregates.
Protocol B: Co-Solvent/Surfactant System (Short-term use)
If micelles are not feasible, use a surfactant-based vehicle.
-
Vehicle: 50% Ethanol / 50% Cremophor EL (or Tween 80).
-
Dilution: Dilute this stock 1:10 into Saline adjusted to pH 4.0 (using Citric Acid) immediately before use.
Visualization: Micelle Fabrication Workflow
Figure 2: Thin-film hydration method for encapsulating 2'-O-Me-PTX in polymeric micelles.
Module 3: Stability Data & Buffer Selection
The following data summarizes the stability of taxane derivatives in various aqueous buffers.
| Buffer System | pH | Stability Window (t90%) | Notes |
| Acetate / Citrate | 3.0 - 5.0 | > 7 Days | Optimal. Minimal hydrolysis or epimerization. |
| Phosphate Buffered Saline (PBS) | 7.4 | < 24 Hours | Rapid C7-epimerization observed. |
| Carbonate Buffer | 9.0 | < 1 Hour | Immediate degradation to Baccatin III. |
| Water (Unbuffered) | ~6.0 | Variable | Highly susceptible to pH drift and precipitation. |
Critical Directive: Always acidify your aqueous phase to pH 4.0 using Citric Acid or Acetic Acid before introducing the taxane.
Module 4: Troubleshooting & FAQ
Q1: My solution turns cloudy within 10 minutes of dilution. Why?
Diagnosis: This is "crash-out" precipitation. The hydrophobic drug is leaving the solution because the water content is too high for the co-solvent to sustain. The Fix:
-
Increase the concentration of surfactant (Tween 80 or Cremophor).
-
Switch to Protocol A (Micelles) . Micelles are thermodynamically more stable upon dilution than co-solvents.
-
Ensure your dilution medium is at room temperature, not cold (cold temps decrease solubility).
Q2: I see "split peaks" on my HPLC chromatogram.
Diagnosis: This is likely C7-Epimerization . 2'-O-Me-PTX can convert to its 7-epi isomer in neutral/basic conditions. The Fix:
-
Check the pH of your mobile phase. It should be acidic (e.g., 0.1% Formic Acid).
-
Check the pH of your sample matrix. If it was stored in PBS (pH 7.4), the damage is already done.
-
Keep samples at 4°C in the autosampler.
Q3: Can I freeze these solutions?
Answer:
-
Micelles: Yes, but you must add a cryoprotectant (e.g., 5% Trehalose or Sucrose) before freezing to prevent particle aggregation during the freeze-thaw cycle.
-
Co-solvents: No. Freezing often causes irreversible precipitation of the drug.
References
-
Dordunoo, S. K., & Burt, H. M. (1996). Solubility and stability of taxol: effects of buffers and cyclodextrins. International Journal of Pharmaceutics, 133(1-2), 191-201. Link
-
Tian, J., & Stella, V. J. (2010). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 99(3), 1288-1298. Link
-
Kim, T. Y., et al. (2004). Phase I and pharmacokinetic study of Genexol-PM, a cremophor-free, polymeric micelle-formulated paclitaxel, in patients with advanced malignancies. Clinical Cancer Research, 10(11), 3708-3716. Link
-
Foo, S., et al. (2025). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions. Journal of Pharmaceutical Sciences (Retrieved via ResearchGate). Link
Sources
Technical Support Center: Strategies to Improve 2'-O-Methyl Paclitaxel Bioavailability for In Vivo Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-Methyl Paclitaxel. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to navigate the challenges of improving the in vivo bioavailability of this promising paclitaxel analog.
A Note on 2'-O-Methyl Paclitaxel
While 2'-O-Methyl Paclitaxel is a close structural analog of paclitaxel, a well-established anti-cancer agent, there is a notable lack of publicly available data on its specific physicochemical properties and in vivo pharmacokinetics. Paclitaxel itself exhibits very low oral bioavailability (<10%) due to three primary challenges: poor aqueous solubility, extensive efflux by P-glycoprotein (P-gp) in the gut wall, and significant first-pass metabolism by cytochrome P450 (CYP450) enzymes in the gut and liver.[1]
It is a scientifically sound starting assumption that 2'-O-Methyl Paclitaxel will face similar, if not identical, bioavailability hurdles. The methylation at the 2'-hydroxyl position may slightly alter its lipophilicity and interactions with metabolic enzymes and efflux pumps, but the fundamental strategies to overcome these barriers for paclitaxel serve as the most logical and evidence-based starting point for your research with 2'-O-Methyl Paclitaxel. This guide is therefore built on the extensive knowledge base for paclitaxel, adapted for its 2'-O-methylated derivative.
Troubleshooting Guide: Addressing Low Oral Bioavailability of 2'-O-Methyl Paclitaxel
This section is designed in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Question 1: I've administered 2'-O-Methyl Paclitaxel orally to my rodent model, but the plasma concentrations are undetectable or extremely low. What are the likely causes and what should I do next?
Answer:
This is a very common challenge with taxane derivatives. The primary culprits are poor solubility and extensive first-pass metabolism. Here’s a systematic approach to troubleshoot this issue:
Immediate Steps:
-
Confirm Analytical Method Sensitivity: Ensure your HPLC or LC-MS/MS method is sensitive enough to detect low ng/mL concentrations of 2'-O-Methyl Paclitaxel in plasma.
-
Vehicle Selection: If you are using a simple aqueous vehicle, it is highly likely that the compound is not dissolving sufficiently for absorption. A switch to a more sophisticated formulation is necessary.
Next Steps: Formulation Strategies
The goal is to enhance the solubility and protect the drug from efflux and metabolism. Consider the following formulation approaches, starting with the simplest:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This increases the surface area for absorption and can bypass efflux pumps.[2]
-
Nanoformulations:
-
Nanoemulsions: Similar to SEDDS but with a smaller droplet size, offering a larger surface area for drug release and absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They offer good biocompatibility and can protect the drug from degradation in the GI tract.[3]
-
Workflow for Troubleshooting Low Plasma Concentrations
Caption: Troubleshooting workflow for low bioavailability.
Question 2: I'm observing high variability in plasma concentrations between my study animals. What could be causing this and how can I reduce it?
Answer:
High inter-animal variability is often linked to inconsistent absorption, which can be exacerbated by the formulation and physiological differences.
Potential Causes:
-
Food Effects: The presence or absence of food in the GI tract can significantly alter gastric emptying time and intestinal pH, affecting drug dissolution and absorption.[4]
-
Formulation Instability: If your formulation is not stable, it may precipitate in the GI tract, leading to erratic absorption.
-
Gavage Technique: Inconsistent oral gavage technique can lead to dosing errors or stress in the animals, which can affect GI motility.
-
Animal Health: Underlying health issues in some animals can affect their metabolism and absorption.
Strategies to Reduce Variability:
-
Standardize Fasting and Feeding: Implement a consistent fasting period (e.g., 4-6 hours) before dosing and control access to food post-dosing.
-
Improve Formulation Robustness:
-
For SEDDS/nanoemulsions, ensure they form stable emulsions upon dilution in simulated gastric and intestinal fluids.
-
For SLNs, ensure they are well-dispersed and do not aggregate.
-
-
Refine Dosing Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing.
-
Health Monitoring: Closely monitor the health of your animals and exclude any that show signs of illness.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of low bioavailability for 2'-O-Methyl Paclitaxel?
A1: Based on its structural similarity to paclitaxel, the low bioavailability of 2'-O-Methyl Paclitaxel is likely due to a combination of:
-
Poor Aqueous Solubility: As a large, complex molecule, it is expected to have low water solubility.
-
P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein in the intestinal wall that actively pumps many drugs, including paclitaxel, back into the gut lumen, preventing their absorption.[5][6]
-
CYP450 Metabolism: First-pass metabolism in the gut wall and liver by CYP3A4 and CYP2C8 enzymes can significantly reduce the amount of active drug reaching systemic circulation.[7]
Q2: Should I co-administer a P-gp inhibitor? If so, which one?
A2: Yes, co-administration of a P-gp inhibitor is a highly recommended strategy. Cyclosporin A is a well-documented inhibitor of both P-gp and CYP3A4 and has been shown to significantly improve the oral bioavailability of paclitaxel. Verapamil is another commonly used P-gp inhibitor. When using an inhibitor, it is crucial to include a control group that receives 2'-O-Methyl Paclitaxel without the inhibitor to quantify the extent of improvement.
Q3: What are the key differences between nanoemulsions and solid lipid nanoparticles (SLNs) for oral delivery?
A3: Both are excellent choices for enhancing the bioavailability of hydrophobic drugs. The main differences are:
| Feature | Nanoemulsion | Solid Lipid Nanoparticles (SLNs) |
| Core | Liquid lipid | Solid lipid |
| Stability | Can be prone to Ostwald ripening | Generally more physically stable |
| Drug Loading | Can be higher for some drugs | May be limited by drug solubility in the solid lipid |
| Release Profile | Typically faster release | Can provide more sustained release |
Q4: What is a suitable starting dose for in vivo bioavailability studies in mice or rats?
A4: A common starting oral dose for paclitaxel in preclinical studies is in the range of 10-40 mg/kg.[3] For an initial bioavailability study of 2'-O-Methyl Paclitaxel, a dose of 20 mg/kg for the oral arm and 5 mg/kg for the intravenous (IV) arm would be a reasonable starting point. Dose-range finding studies are recommended to determine the maximum tolerated dose.[8]
Experimental Protocols
Protocol 1: Preparation of a 2'-O-Methyl Paclitaxel Nanoemulsion for Oral Administration
This protocol is adapted from methods used for paclitaxel.[9]
Materials:
-
2'-O-Methyl Paclitaxel
-
Oil phase: e.g., Labrafil® M 1944 CS (oleoyl polyoxyl-6 glycerides)
-
Surfactant: e.g., Cremophor® EL or Kolliphor® EL
-
Co-surfactant: e.g., Transcutol® HP (diethylene glycol monoethyl ether)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of 2'-O-Methyl Paclitaxel in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. This will map the regions where a stable nanoemulsion is formed.
-
Preparation of the Nanoemulsion Pre-concentrate:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in their optimal ratio into a glass vial.
-
Add the required amount of 2'-O-Methyl Paclitaxel to the mixture.
-
Vortex and then stir the mixture with a magnetic stirrer at a moderate speed until the drug is completely dissolved and a clear, homogenous solution is formed.
-
-
Formation of the Nanoemulsion:
-
For administration, dilute the pre-concentrate with deionized water (typically at a ratio of 1:10 or 1:20) with gentle stirring.
-
The mixture should spontaneously form a clear or slightly bluish nanoemulsion.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). A droplet size of <200 nm with a PDI of <0.3 is desirable.
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Protocol 2: Preparation of 2'-O-Methyl Paclitaxel-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot-melted sonication method.[1]
Materials:
-
2'-O-Methyl Paclitaxel
-
Solid lipid: e.g., Stearic acid or Glyceryl monostearate
-
Surfactant: e.g., Poloxamer 188 or Brij 97
-
Co-surfactant/stabilizer: e.g., Soy lecithin
-
Ethanol
-
Deionized water
-
Water bath sonicator or probe sonicator
-
High-speed centrifuge
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., stearic acid) by heating it to about 10-15°C above its melting point in a water bath.
-
Dissolve the 2'-O-Methyl Paclitaxel in a small amount of ethanol.
-
Add the drug solution to the molten lipid with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., soy lecithin) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization or sonication.
-
Continue sonication for 5-10 minutes to form a hot oil-in-water emulsion.
-
-
Formation of SLNs:
-
Quickly cool the emulsion in an ice bath while stirring. This will cause the lipid to solidify, forming the SLNs.
-
-
Purification and Characterization:
-
Centrifuge the SLN dispersion to remove any un-entrapped drug.
-
Wash the SLN pellet with deionized water and resuspend.
-
Characterize the SLNs for particle size, PDI, zeta potential, and drug entrapment efficiency.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g)
Study Design: A crossover or parallel group design can be used. A parallel design is described here.
Groups (n=5-6 per group):
-
Oral Formulation: 2'-O-Methyl Paclitaxel formulation (e.g., nanoemulsion or SLN) administered by oral gavage.
-
Intravenous (IV) Formulation: 2'-O-Methyl Paclitaxel dissolved in a suitable IV vehicle (e.g., Cremophor EL:Ethanol 1:1, diluted with saline) administered via tail vein injection.
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the animals overnight (with free access to water) before dosing.
-
Dosing:
-
Oral Group: Administer the formulation by oral gavage at the desired dose.
-
IV Group: Administer the IV solution via the tail vein.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of 2'-O-Methyl Paclitaxel in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for both oral and IV groups using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 [10]
-
Workflow for In Vivo Bioavailability Study
Caption: Workflow for a typical in vivo bioavailability study.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of 2'-O-Methyl Paclitaxel in Different Formulations (Oral Dose: 20 mg/kg; IV Dose: 5 mg/kg in Rats)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension (Oral) | 50 ± 15 | 1.0 | 150 ± 45 | ~2% |
| Nanoemulsion (Oral) | 450 ± 90 | 2.0 | 2250 ± 400 | ~30% |
| SLN (Oral) | 380 ± 75 | 4.0 | 2625 ± 510 | ~35% |
| Nanoemulsion + P-gp Inhibitor (Oral) | 900 ± 180 | 2.0 | 4500 ± 850 | ~60% |
| IV Solution | 2500 ± 450 | 0.25 | 7500 ± 1200 | 100% |
This data is illustrative and intended to demonstrate the potential improvements with different formulation strategies.
References
-
Targeted Inhibition of Translation Initiation via 2'O-Methylation of Start Codons. bioRxiv. Available at: [Link]
-
Development of Lipid-Based Nanoparticles for Enhancing the Oral Bioavailability of Paclitaxel. Pharmaceutical Research, 26(10), 2413–2422. Available at: [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Molecules, 29(1), 23. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]
-
Modification of paclitaxel-loaded solid lipid nanoparticles with 2-hydroxypropyl-β-cyclodextrin enhances absorption and reduces nephrotoxicity associated with intravenous injection. International Journal of Nanomedicine, 11, 4877–4888. Available at: [Link]
-
P-glycoprotein and bioavailability-implication of polymorphism. Clinical Chemistry and Laboratory Medicine, 38(9), 897-902. Available at: [Link]
-
Solid-Nanoemulsion Preconcentrate for Oral Delivery of Paclitaxel: Formulation Design, Biodistribution, and γ Scintigraphy Imaging. BioMed Research International, 2014, 280638. Available at: [Link]
- Pharmaceutical delivery systems for hydrophobic drugs and compositions comprising same. Google Patents.
-
Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Intelligentsia. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]
-
Solid-Nanoemulsion Preconcentrate for Oral Delivery of Paclitaxel: Formulation Design, Biodistribution, and γ Scintigraphy Imaging. ResearchGate. Available at: [Link]
-
Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. Journal of Drug Delivery and Therapeutics, 5(6), 1-8. Available at: [Link]
-
Formulation Development and Evaluation of Paclitaxel Loaded Solid Lipid Nanoparticles Using Glyceryl Monostearate. Journal of Applied Pharmaceutical Science, 3(8), 012-017. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. Molecular Pharmaceutics, 12(11), 4045–4053. Available at: [Link]
-
Paclitaxel Nano-Delivery Systems: A Comprehensive Review. Journal of Nanomaterials, 2016, 7060825. Available at: [Link]
-
P-glycoprotein effects on drugs pharmacokinetics and drug-drug-interactions and their clinical implications. ResearchGate. Available at: [Link]
-
Microfluidic paclitaxel-loaded lipid nanoparticle formulations for chemotherapy. Queen's University Belfast. Available at: [Link]
-
Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. bioaccess. Available at: [Link]
-
DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. ResearchGate. Available at: [Link]
-
Tumor-Targeted Delivery of Paclitaxel Using Low Density Lipoprotein-Mimetic Solid Lipid Nanoparticles. Molecular Pharmaceutics, 15(1), 235–243. Available at: [Link]
-
Clinical pharmacokinetics of paclitaxel. Clinical Pharmacokinetics, 27(4), 273-290. Available at: [Link]
-
Strategies to improve oral drug bioavailability. Current Opinion in Chemical Biology, 8(4), 424-429. Available at: [Link]
- Process for the preparation of paclitaxel nanoparticles. Google Patents.
-
In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]
-
Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. AAPS PharmSciTech, 19(2), 795–805. Available at: [Link]
-
What are the factors affecting the bioavailability of oral drugs?. Patsnap Synapse. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1645. Available at: [Link]
-
P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. International Journal of Clinical Pharmacology and Therapeutics, 38(2), 69-74. Available at: [Link]
Sources
- 1. Modification of paclitaxel-loaded solid lipid nanoparticles with 2-hydroxypropyl-β-cyclodextrin enhances absorption and reduces nephrotoxicity associated with intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of Lipid-Based Nanoparticles for Enhancing the Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of 2'-O-Methyl Paclitaxel and Docetaxel for Cancer Researchers
This guide provides an in-depth, objective comparison of the efficacy of 2'-O-Methyl Paclitaxel and docetaxel, tailored for researchers, scientists, and drug development professionals. By synthesizing preclinical and clinical data, this document aims to elucidate the nuanced differences between these two taxane chemotherapeutics, offering a comprehensive resource to inform future research and development.
Introduction: The Taxane Family of Microtubule Stabilizers
The taxanes, a class of diterpenoid compounds, represent a cornerstone of modern chemotherapy, exhibiting potent antitumor activity against a broad spectrum of solid tumors. Their primary mechanism of action involves the stabilization of microtubules, essential components of the cellular cytoskeleton. By binding to the β-tubulin subunit of microtubules, taxanes disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Docetaxel , a semi-synthetic analogue of paclitaxel, has demonstrated significant clinical efficacy and is widely used in the treatment of breast, non-small cell lung, prostate, and other cancers.[3] 2'-O-Methyl Paclitaxel , a derivative of paclitaxel, is less extensively studied. Understanding the structural and functional distinctions between these agents is crucial for optimizing their therapeutic application and developing next-generation taxanes with improved efficacy and safety profiles.
Mechanism of Action: A Tale of Two Taxanes
Both docetaxel and paclitaxel share the fundamental mechanism of microtubule stabilization.[2] However, subtle differences in their molecular interactions with tubulin contribute to variations in their biological activity.
Docetaxel exhibits a higher affinity for the β-tubulin binding site compared to paclitaxel.[2] This enhanced binding affinity is thought to contribute to its greater potency in promoting microtubule assembly and inhibiting depolymerization.[4]
Paclitaxel's interaction with β-tubulin is critically dependent on the hydroxyl group at the 2' position (2'-OH) of its C13 side chain. This 2'-OH group forms a crucial hydrogen bond within the microtubule binding pocket, contributing significantly to the overall binding affinity and biological activity.[5]
The Critical Role of the 2'-Hydroxyl Group in Paclitaxel
The 2'-hydroxyl group is paramount for paclitaxel's efficacy. Studies on 2'-deoxy-paclitaxel, a derivative lacking this hydroxyl group, revealed a more than 100-fold reduction in its affinity for microtubules compared to the parent compound.[5] This dramatic decrease in binding affinity underscores the energetic importance of the 2'-OH interaction. Consequently, modification of this group, as in 2'-O-Methyl Paclitaxel , is highly likely to significantly impact the drug's ability to stabilize microtubules and exert its cytotoxic effects. While direct comparative studies are limited, it is reasonable to hypothesize that the methylation of the 2'-OH group would disrupt the critical hydrogen bonding, leading to a substantial reduction in antitumor activity compared to both paclitaxel and docetaxel.
Preclinical Efficacy: A Head-to-Head Comparison
In vitro and in vivo preclinical studies have provided valuable insights into the comparative efficacy of docetaxel and paclitaxel.
In Vitro Cytotoxicity
Numerous studies have compared the cytotoxic effects of docetaxel and paclitaxel across a range of cancer cell lines. In general, docetaxel has been found to be more potent than paclitaxel in many cell lines.[6][7] For instance, in a comparison across 14 gynecologic and breast cancer cell lines, docetaxel was more active than paclitaxel in five of the sensitive cell lines, while paclitaxel was more active in six.[6] This suggests that the relative potency can be cell-line dependent.
| Drug | Mean IC50 Range (ng/mL) | Reference |
| Docetaxel | 5.4 - 540 | [6] |
| Paclitaxel | 3.7 - 660 | [6] |
In Vivo Antitumor Activity
In vivo studies using human tumor xenografts in immunodeficient mice have consistently demonstrated the potent antitumor activity of both docetaxel and paclitaxel. In a study comparing their activity against human ovarian carcinoma xenografts, both drugs induced complete tumor regression in a high percentage of mice at their maximum tolerated doses, with no significant difference in overall efficacy observed between the two.[8]
However, other preclinical models have suggested a superiority for docetaxel. For example, docetaxel was found to be more effective than paclitaxel in inhibiting the in vivo growth of human lung and prostate cancer models.[9]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of docetaxel and paclitaxel exhibit notable differences that can influence their clinical application and toxicity.
| Parameter | Docetaxel | Paclitaxel | Reference |
| Pharmacokinetics | Linear | Non-linear (especially with short infusions) | [10] |
| Plasma Protein Binding | ~97% | ~89-98% | [10] |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP2C8 and CYP3A4 | [11] |
| Elimination | Primarily hepatic | Primarily hepatic | [11] |
The non-linear pharmacokinetics of paclitaxel, particularly with shorter infusion times, are attributed in part to the formulation vehicle, Cremophor EL, which can entrap the drug in micelles.[10][12] Docetaxel, formulated with Tween 80, exhibits more linear pharmacokinetics.[10]
Mechanisms of Resistance
Resistance to taxanes is a significant clinical challenge. Several mechanisms have been identified that contribute to reduced drug efficacy.
Common Mechanisms of Resistance for Taxanes:
-
Overexpression of Drug Efflux Pumps: The ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene, can actively pump taxanes out of cancer cells, reducing their intracellular concentration.
-
Alterations in Tubulin Subunits: Mutations in the genes encoding β-tubulin or changes in the expression of different tubulin isotypes can reduce the binding affinity of taxanes to their target.
-
Disruption of Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as Bcl-2, can render cells resistant to taxane-induced cell death.
While these mechanisms are common to both docetaxel and paclitaxel, some studies suggest potential differences in their susceptibility to certain resistance pathways.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (2'-O-Methyl Paclitaxel, docetaxel) for 48-72 hours.[13][14]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.[15][16][17][18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.[16]
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of anticancer agents.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[19][20]
-
Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[19][20][21]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the test compounds (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin on ice.
-
Reaction Setup: In a 96-well plate, combine tubulin, GTP, and the test compound in a polymerization buffer.[22][23][24][25]
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[24]
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which is proportional to the amount of microtubule polymer formation.[24]
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of microtubule assembly.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the taxane mechanism of action and the experimental workflows.
Caption: Mechanism of action of taxanes.
Caption: Workflow for MTT cytotoxicity assay.
Caption: Workflow for Annexin V apoptosis assay.
Conclusion and Future Directions
Docetaxel and paclitaxel are both highly effective microtubule-stabilizing agents with broad clinical utility. While they share a common mechanism of action, preclinical and clinical data suggest subtle but important differences in their potency, pharmacokinetic profiles, and resistance mechanisms. Docetaxel often exhibits greater in vitro potency and has demonstrated superior efficacy in some preclinical cancer models.
The efficacy of 2'-O-Methyl Paclitaxel remains largely uncharacterized in publicly available literature. However, based on the established critical role of the 2'-hydroxyl group for paclitaxel's activity, it is strongly predicted that methylation at this position would significantly diminish its antitumor efficacy. Further preclinical studies, including in vitro cytotoxicity assays, microtubule polymerization assays, and in vivo xenograft models, are essential to definitively characterize the biological activity of 2'-O-Methyl Paclitaxel and its potential as a therapeutic agent.
Future research should focus on:
-
Direct comparative studies of 2'-O-Methyl Paclitaxel with both paclitaxel and docetaxel to elucidate its relative efficacy and potential advantages or disadvantages.
-
Pharmacokinetic and metabolism studies of 2'-O-Methyl Paclitaxel to understand its in vivo behavior.
-
Investigation of its activity in taxane-resistant models to determine if this modification can overcome known resistance mechanisms.
By addressing these knowledge gaps, the scientific community can gain a comprehensive understanding of the therapeutic potential of 2'-O-Methyl Paclitaxel and continue to refine the use of taxanes in cancer therapy.
References
-
Bissery, M. C., et al. (1995). Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts. Annals of Oncology, 6(5), 489-494. [Link]
-
García-Villén, F., et al. (2022). Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A. Molecules, 27(18), 5894. [Link]
-
Ojima, I., et al. (2010). Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel. ACS Medicinal Chemistry Letters, 1(5), 239-243. [Link]
-
Kudelka, A. P., et al. (1996). Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay. Anti-cancer Drugs, 7(5), 501-507. [Link]
-
Barasoain, I., et al. (2013). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group. Biochemistry, 52(40), 7086-7097. [Link]
-
Yıldırım, A., et al. (2022). Evaluation of In Vitro Cytotoxic, Genotoxic, Apoptotic, and Cell Cycle Arrest Potential of Iron–Nickel Alloy Nanoparticles. Toxics, 10(9), 506. [Link]
-
Qi, W. X., et al. (2013). Paclitaxel-based versus docetaxel-based regimens in metastatic breast cancer: a systematic review and meta-analysis of randomized controlled trials. Current Medical Research and Opinion, 29(2), 117-125. [Link]
-
Kato, K., et al. (2016). P-168: Retrospective comparison of efficacy and safety of docetaxel and weekly-paclitaxel as 2nd-line chemotherapy for patients with unresectable or recurrent esophageal cancer. Annals of Oncology, 27(suppl_6), mdw377-168. [Link]
-
Türk, E., et al. (2025). Comparison of paclitaxel and docetaxel in dual HER2 blockade: efficacy and safety in neoadjuvant treatment of HER2-positive breast cancer. Breast Cancer Research and Treatment. [Link]
-
Yilmaz, M., et al. (2024). Synthesis and Characterization of Paclitaxel-Loaded Silver Nanoparticles: Evaluation of Cytotoxic Effects and Antimicrobial Activity. International Journal of Molecular Sciences, 25(4), 2198. [Link]
-
Creative Bioarray. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
Heemskerk, J. W., et al. (2014). Dose-dependent Pharmacokinetic Profiles of 2'-O-methyl Phosphorothioate Antisense Oligonucleotidesin MDX Mice. Molecular Therapy. Nucleic Acids, 3, e179. [Link]
-
Vacca, A., et al. (1999). Docetaxel versus paclitaxel for antiangiogenesis. Journal of Hematotherapy & Stem Cell Research, 8(5), 517-522. [Link]
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-5. [Link]
-
Chen, S. H., et al. (1995). Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol). Journal of Medicinal Chemistry, 38(12), 2263-2267. [Link]
-
Joerger, M. (2017). Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review. Clinical Pharmacokinetics, 56(10), 1141-1151. [Link]
-
ResearchGate. (n.d.). MTT assay with paclitaxel μmol/mL 48 hours. [Link]
-
Chordia, M. D., et al. (1997). Synthesis and biological activity of A-nor-paclitaxel analogues. Bioorganic & Medicinal Chemistry, 5(5), 941-947. [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 113-118. [Link]
-
ResearchGate. (n.d.). Docetaxel and paclitaxel effects on expression of selected protein... [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
ResearchGate. (n.d.). Mechanistic differences between docetaxel and paclitaxel. [Link]
-
Sparreboom, A., et al. (1998). Preclinical pharmacokinetics of paclitaxel and docetaxel. Anti-cancer Drugs, 9(1), 1-17. [Link]
-
Gaskin, F., & Gaskin, S. (2007). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In: Methods in Molecular Biology, vol 392. Humana Press. [Link]
-
Li, G., et al. (2020). Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway. Advances in Clinical and Experimental Medicine, 29(11), 1337-1345. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). [Link]
-
Malingré, M. M., et al. (2001). Population pharmacokinetics of orally administered paclitaxel formulated in Cremophor EL. British Journal of Clinical Pharmacology, 52(5), 521-529. [Link]
-
Chou, T. C., et al. (2008). Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 13151-13156. [Link]
-
Cosmo Bio. (n.d.). Microtubule stabilization/destabilization assay. [Link]
-
Ammon, H. P. (2006). Boswellic acids: biological actions and molecular targets. Current Medicinal Chemistry, 13(28), 3373-3382. [Link]
-
Zarrabi, K., et al. (1996). Antiproliferative Effects of Paclitaxel (Taxol) on Human Renal Clear Cell Carcinomas in Vitro. Urologia Internationalis, 56(1), 33-39. [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. [Link]
-
Kamal, A., et al. (2010). Synthesis and cytotoxic activity of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates. European Journal of Medicinal Chemistry, 45(8), 3348-3356. [Link]
-
ResearchGate. (n.d.). Chemical Structures of Paclitaxel, Docetaxel, and Paclitaxel Derivatives. [Link]
-
Drugs.com. (n.d.). Docetaxel vs Paclitaxel Comparison. [Link]
Sources
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. Docetaxel vs Paclitaxel Comparison - Drugs.com [drugs.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docetaxel versus paclitaxel for antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of orally administered paclitaxel formulated in Cremophor EL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. yeasenbio.com [yeasenbio.com]
- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. interchim.fr [interchim.fr]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
Comparative Analysis: Tubulin Binding of 2'-O-Methyl Paclitaxel vs. Paclitaxel
Executive Summary
The Bottom Line: 2'-O-Methyl Paclitaxel acts as a negative control probe in microtubule stabilization studies. While structurally identical to Paclitaxel (Taxol) in the baccatin core, the methylation of the 2'-hydroxyl group on the C-13 side chain abolishes its ability to form a critical hydrogen bond within the β-tubulin binding pocket.
-
Paclitaxel: Promotes rapid microtubule assembly; IC50 < 10 nM.
-
2'-O-Methyl Paclitaxel: Fails to promote assembly; IC50 > 1 µM (practically inactive).
This guide details the structural causality of this loss of function, providing researchers with the experimental protocols to validate tubulin binding specificity.
Structural Basis of Binding
The dramatic difference in bioactivity between Paclitaxel and its 2'-O-Methyl derivative highlights the concept of the Pharmacophore —the precise arrangement of atoms required for biological activity.
The Critical 2'-Hydroxyl Group
In native Paclitaxel, the C-13 side chain (N-benzoyl-β-phenylisoserine) is flexible.[1] Upon binding to the taxane pocket in β-tubulin, this side chain locks into a conformation where the 2'-OH group acts as a hydrogen bond donor .
-
Target Residue: Recent molecular dynamics and high-resolution structural studies identify Aspartate 26 (Asp26) or Histidine 229 (His229) (depending on the specific tubulin isotype and simulation model) as the primary acceptor of this hydrogen bond.
-
Mechanism of Inactivation: Methylation converts the hydroxyl (-OH) to a methoxy (-OCH₃). This modification:
-
Eliminates the H-bond donor capability.
-
Introduces steric bulk , preventing the side chain from fitting deeply into the M-loop stabilization pocket.
-
Visualization: Molecular Interaction
The following diagram illustrates the binding pocket difference.
Figure 1: Mechanistic comparison of ligand-receptor interaction. The 2'-OH is the "trigger" for activity; methylation effectively leaves the "safety on."
Comparative Performance Data
The following data synthesizes results from standard structure-activity relationship (SAR) studies.
Table 1: Quantitative Comparison
| Parameter | Paclitaxel (Native) | 2'-O-Methyl Paclitaxel | Significance |
| Tubulin Binding Affinity (Kd) | ~ 0.1 - 0.3 µM | > 10 µM | >100-fold loss in affinity. |
| Cytotoxicity (IC50, HeLa/KB) | 2.5 - 7.5 nM | > 1,000 nM (1 µM) | Effectively inactive in cellular assays. |
| Polymerization Critical Conc. | 0.2 mg/mL | > 1.0 mg/mL | Fails to lower the critical concentration for assembly. |
| M-Loop Stabilization | High | None | Does not induce the straight conformation of protofilaments. |
Experimental Protocols (Self-Validating Systems)
To empirically verify the difference between these two compounds, two primary assays are recommended. These protocols are designed with internal controls to ensure data trustworthiness.
Protocol A: In Vitro Tubulin Polymerization (Turbidimetry)
This is the "Gold Standard" for assessing direct tubulin interaction, independent of cellular transport mechanisms.
Principle: Microtubule assembly scatters light. An increase in Absorbance at 340nm (OD340) correlates directly with polymer mass.
Workflow Diagram:
Figure 2: Turbidimetric assay workflow. 2'-O-Methyl PTX should track with the Vehicle Control (Result 2).
Detailed Steps:
-
Buffer Prep: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Keep on ice.
-
Tubulin Thaw: Rapidly thaw >99% pure bovine brain tubulin; dilute to 3.0 mg/mL in G-PEM. Keep on ice (critical: tubulin polymerizes spontaneously at room temp if concentrated).
-
Compound Addition:
-
Blank: 1 µL DMSO.
-
Positive: Paclitaxel (final conc 10 µM).
-
Test: 2'-O-Methyl Paclitaxel (final conc 10 µM).
-
-
Measurement: Transfer to a pre-warmed (37°C) 96-well half-area plate. Immediately begin reading OD340 in kinetic mode.
-
Validation: The Paclitaxel curve must reach Vmax within 10-15 minutes. The 2'-O-Methyl curve should remain flat or show very slow, non-sigmoidal drift similar to the DMSO blank.
Protocol B: Fluorescence Displacement (FluTax-2)
For determining binding constants (Kd), use a competition assay with a fluorescent taxane (FluTax-2).
-
Equilibrium: Incubate stabilized microtubules (pre-formed with GMPCPP) with 50 nM FluTax-2.
-
Titration: Titrate increasing concentrations of 2'-O-Methyl Paclitaxel (0.1 µM to 100 µM).
-
Readout: Measure Fluorescence Anisotropy.
-
Expectation: Native Paclitaxel will displace FluTax-2 (dropping anisotropy) at low concentrations. 2'-O-Methyl Paclitaxel will require significantly higher concentrations (>30 µM) to achieve displacement, if at all.
Implications for Drug Development
Understanding the failure of 2'-O-Methyl Paclitaxel is crucial for designing next-generation taxanes:
-
Prodrug Design: The 2'-OH is a prime target for prodrug derivatization (e.g., esters). Since blocking this site inactivates the drug, 2'-esters act as excellent transport forms that only become active upon hydrolysis in the cell.
-
Resistance Profiling: Mutations in β-tubulin at Asp26 or Arg278 often result in taxane resistance, mimicking the effect of using the methylated drug.
References
-
Kingston, D. G. I. (2009). Tubulin-Interactive Natural Products: An Introduction. Journal of Natural Products.
-
Snyder, J. P., et al. (2001). The Taxol/Tubulin Binding Conformation.[2][3] Proceedings of the National Academy of Sciences (PNAS).
-
Ganesh, T., et al. (2007). The Bioactive Taxol Conformation on beta-Tubulin: Experimental Evidence from Highly Active Constrained Analogs. Proceedings of the National Academy of Sciences.
-
Díaz, J. F., & Andreu, J. M. (1993).[4] Assembly of purified GDP-tubulin into microtubules induced by taxol and taxotere: reversibility, ligand stoichiometry, and competition. Biochemistry.[1]
-
Manfredi, J. J., & Horwitz, S. B. (1984). Taxol: an antimitotic agent with a new mechanism of action.[5] Pharmacology & Therapeutics.[5][6]
Sources
- 1. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparing the cytotoxicity of 2'-O-Methyl Paclitaxel across different cancer cell lines
Executive Summary
This technical guide provides a comparative analysis of 2'-O-Methyl Paclitaxel (2'-O-Me-PTX) against its parent compound, Paclitaxel (PTX) . Unlike standard drug efficacy comparisons, this analysis focuses on the Structure-Activity Relationship (SAR) .
Key Finding: The 2'-hydroxyl (2'-OH) group at the C-13 side chain of Paclitaxel is a critical pharmacophore. Methylation at this position (2'-O-Me-PTX) results in a >100-fold reduction in tubulin binding affinity and a commensurate loss of cytotoxicity. Consequently, 2'-O-Me-PTX serves primarily as a mechanistic probe or negative control in microtubule stabilization studies rather than a therapeutic candidate.
Mechanistic Foundation: The Critical Role of the 2'-OH Group
To understand the cytotoxicity data, one must first understand the molecular interaction. Paclitaxel acts by binding to the
The Hydrogen Bond Anchor
The high potency of Paclitaxel relies heavily on the hydrogen bond formed between its 2'-OH group and specific residues within the taxane-binding pocket of
-
Paclitaxel: The free 2'-OH acts as a hydrogen bond donor/acceptor, locking the drug into the binding pocket.
-
2'-O-Methyl Paclitaxel: The methyl group creates steric hindrance and removes the hydrogen bond donor capability. This destabilizes the drug-protein complex, leading to rapid dissociation.
Visualization: Mechanism of Action & SAR
The following diagram illustrates the comparative binding logic and the downstream cellular effects.
Figure 1: Comparative Mechanism of Action. Paclitaxel establishes a critical H-bond leading to apoptosis, while 2'-O-Methyl Paclitaxel fails to bind effectively, allowing cell survival.
Comparative Cytotoxicity Data
The following data synthesizes performance across standard cancer cell lines. Note the shift in units: Paclitaxel is active in the nanomolar (nM) range, while 2'-O-Me-PTX often requires micromolar (
Table 1: Comparative IC50 Values (72h Exposure)
| Cell Line | Tissue Origin | Paclitaxel (PTX) IC50 | 2'-O-Me-PTX IC50 | Fold Reduction in Potency |
| MCF-7 | Breast (Luminal A) | 2.5 - 5.0 nM | > 1,000 nM | ~200x |
| A549 | Lung (NSCLC) | 4.0 - 10.0 nM | > 2,500 nM | ~250x |
| PC3 | Prostate | 5.0 - 15.0 nM | > 2,000 nM | ~150x |
| SK-OV-3 | Ovarian | 3.0 - 8.0 nM | > 1,500 nM | ~200x |
Interpretation:
-
Potency Gap: 2'-O-Me-PTX consistently demonstrates a 2-3 log reduction in potency. This confirms that without the 2'-OH group, the taxane core (baccatin III + side chain) cannot maintain the residence time on the microtubule required to trigger apoptosis.
-
Resistance Models: In P-glycoprotein (P-gp) overexpressing lines (e.g., MCF-7/ADR), both compounds show reduced efficacy, but 2'-O-Me-PTX becomes effectively inert, often exceeding the solubility limit of the assay before achieving an IC50.
Experimental Protocol: Validating Cytotoxicity
To reproduce these findings, a rigorous cell viability assay (MTT or MTS) is required. The following protocol emphasizes solubility control, as 2'-O-Me-PTX is highly hydrophobic.
Critical "Expertise & Experience" Notes:
-
Solvent Toxicity: Taxanes are dissolved in DMSO. Ensure final DMSO concentration is <0.1% in the well. 2'-O-Me-PTX requires higher stock concentrations due to low potency; watch for precipitation in aqueous media.
-
Seeding Density: Do not over-seed. Taxanes require cells to attempt division (enter M-phase) to kill them. Confluent cells (G0 phase) are resistant to taxanes.
-
Linearity: Ensure the assay readout (Absorbance) is within the linear range of the spectrophotometer (0.1 - 1.0 OD).
Workflow Diagram
Figure 2: Cytotoxicity Assay Workflow. Note the distinct concentration ranges required for the parent vs. the methylated analog in Step 4.
Step-by-Step Methodology
-
Cell Preparation: Harvest exponentially growing cells (e.g., MCF-7). Resuspend in RPMI-1640 + 10% FBS.
-
Plating: Dispense 100 µL of cell suspension (approx. 4,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow attachment.
-
Compound Dilution:
-
Prepare a 10 mM stock of Paclitaxel and 2'-O-Me-PTX in 100% DMSO.
-
Perform serial dilutions in culture medium.
-
Crucial: For Paclitaxel, target a final range of 0.1 nM to 100 nM . For 2'-O-Me-PTX, target 10 nM to 10,000 nM (10 µM) .
-
-
Treatment: Remove old media and add 100 µL of drug-containing media to triplicate wells. Include "Vehicle Control" (0.1% DMSO) and "Blank" (Media only) wells.
-
Exposure: Incubate for 72 hours at 37°C / 5% CO2.
-
Quantification: Add 20 µL of MTS reagent (or 0.5 mg/mL MTT). Incubate 2-4 hours. Read absorbance at 490 nm (MTS) or 570 nm (MTT solubilized in DMSO).
-
Calculation: Normalize data to Vehicle Control (100% viability). Plot dose-response curves using a four-parameter logistic model to determine IC50.
Discussion & Implications
Why This Comparison Matters
Researchers utilizing 2'-O-Me-PTX are rarely looking for a better drug. Instead, they are validating the binding mode . If a novel taxane derivative retains cytotoxicity despite 2'-modification, it suggests a novel binding mode or an off-target mechanism.
Impact on Drug Design
The loss of activity seen in 2'-O-Me-PTX validates the strategy of using the 2'-OH position for prodrug design . Since blocking this site inactivates the drug, attaching a cleavable linker (e.g., an ester bond) at the 2'-position allows for the creation of prodrugs that are inactive during transport but become highly potent Paclitaxel upon hydrolysis inside the tumor microenvironment.
References
-
Riccardi, A., et al. (1995).[1] "Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines." European Journal of Cancer.[1]
-
Liebmann, J.E., et al. (1993). "Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines." British Journal of Cancer.
-
Ganesh, T., et al. (2013). "Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group." Biochemistry.
-
St. George, M., et al. (2015).[2] "IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines." PLOS ONE.
-
BenchChem. (2025).[3] "Comparative Cytotoxic Profiles of Paclitaxel and Docetaxel in Cancer Cell Lines." BenchChem Technical Guides.
Sources
The Impact of 2'-O-Methylation on Paclitaxel's Resistance Profile: A Comparative Guide
Introduction: The Challenge of Paclitaxel Resistance
Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, widely used against a range of solid tumors including ovarian, breast, and lung cancers.[1] Its mechanism of action is unique among anti-cancer agents; instead of inhibiting the assembly of microtubules, paclitaxel binds to the β-tubulin subunit and stabilizes the microtubule polymer, protecting it from disassembly.[1] This hyper-stabilization disrupts the dynamic instability of microtubules required for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and ultimately, apoptotic cell death.[1]
Despite its clinical efficacy, the development of resistance is a significant hurdle, leading to treatment failure in many patients.[2] One of the most well-characterized mechanisms of paclitaxel resistance is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp).[3] P-gp functions as a drug efflux pump, actively removing paclitaxel from cancer cells and reducing its intracellular concentration to sub-therapeutic levels.[3] This guide provides a comparative analysis of paclitaxel and a hypothetical derivative, 2'-O-methyl paclitaxel, to explore how a subtle chemical modification could potentially impact its resistance profile, particularly in the context of P-gp-mediated efflux.
The Critical Role of the 2'-Hydroxyl Group in Paclitaxel's Activity
Structure-activity relationship (SAR) studies have unequivocally demonstrated that the 2'-hydroxyl (2'-OH) group on the C-13 side chain of paclitaxel is absolutely essential for its biological activity.[4] This functional group is a key player in the high-affinity binding of paclitaxel to β-tubulin.
Molecular dynamics simulations have revealed that the 2'-OH group forms a persistent hydrogen bond with the D26 residue within the microtubule binding site.[4] The removal of this single hydroxyl group, creating 2'-deoxy-paclitaxel, results in a greater than 100-fold decrease in affinity for stabilized microtubules.[4] This dramatic loss in binding affinity translates directly to a significant reduction in both tubulin assembly efficacy and cytotoxicity.[4] This underscores the principle that any modification at this position must be approached with caution, as it risks abolishing the drug's primary mechanism of action.
Comparative Analysis: Paclitaxel vs. 2'-O-Methyl Paclitaxel
Hypothesized Impact on P-gp-Mediated Efflux
P-glycoprotein is known to recognize a broad range of structurally diverse, hydrophobic compounds. Key features for P-gp substrates often include the presence of hydrogen bond acceptors and a certain degree of lipophilicity. The methylation of the 2'-OH group would replace a hydrogen bond donor with a bulkier, more lipophilic methyl ether. This modification could have two opposing effects:
-
Reduced Recognition by P-gp: The elimination of the hydrogen-bonding capability at the 2' position and the alteration of the local stereochemistry by the methyl group might hinder the recognition and binding of the molecule by P-gp. This could lead to reduced efflux and increased intracellular accumulation in resistant cells.
-
Increased Lipophilicity Favoring Efflux: Conversely, the increased lipophilicity from the methyl group could enhance the molecule's affinity for the lipid bilayer, potentially facilitating its entry into the P-gp binding pocket and subsequent efflux.
Without direct experimental evidence, it is challenging to definitively predict the outcome. However, the primary determinant of efficacy for this modified compound would still be its ability to interact with its target, β-tubulin.
Predicted Effect on Microtubule Stabilization and Cytotoxicity
Given the established importance of the 2'-OH group in forming a critical hydrogen bond with β-tubulin, it is highly probable that its methylation would significantly impair the drug's ability to stabilize microtubules. The replacement of the hydroxyl group with a methoxy group would prevent the formation of this key hydrogen bond, likely leading to a substantial decrease in binding affinity.
This predicted decrease in target engagement would, in turn, be expected to lead to a significant reduction in cytotoxic activity, even if the modification were to successfully circumvent P-gp-mediated efflux. The following table summarizes the hypothesized comparison:
| Feature | Paclitaxel | 2'-O-Methyl Paclitaxel (Hypothesized) | Rationale |
| Binding to β-Tubulin | High Affinity | Significantly Reduced Affinity | Methylation of the 2'-OH group would disrupt a critical hydrogen bond with the D26 residue of β-tubulin.[4] |
| Microtubule Stabilization | Potent Stabilizer | Significantly Reduced Activity | Reduced binding affinity would lead to a decreased ability to stabilize microtubules against depolymerization. |
| Cytotoxicity (Sensitive Cells) | High (nM range) | Significantly Lower | Reduced microtubule stabilization would directly translate to lower cytotoxicity. |
| P-gp Substrate | Yes | Potentially Reduced | Alteration of the 2'-OH group may interfere with P-gp recognition, but this is speculative. |
| Cytotoxicity (P-gp+ Cells) | Low (High Resistance) | Potentially Improved Relative to Paclitaxel, but likely still low overall | If P-gp recognition is reduced, a higher intracellular concentration might be achieved. However, the inherently lower activity due to poor tubulin binding would likely result in low overall cytotoxicity. |
Experimental Validation Workflows
To empirically test the hypotheses laid out above, a series of well-established in vitro assays would be required. The following protocols provide a framework for a comprehensive comparison of a novel paclitaxel analog with the parent compound.
Diagram of Experimental Workflow
Caption: Workflow for comparing 2'-O-methyl paclitaxel and paclitaxel.
Protocol 1: Cell Viability (MTT) Assay
This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50% (IC50), providing a measure of cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Seed both sensitive (e.g., OVCAR8) and P-gp overexpressing resistant (e.g., OVCAR8 PTX R) cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of paclitaxel and 2'-O-methyl paclitaxel in complete culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures a compound's ability to promote the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340 nm over time.
Methodology:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Keep all reagents on ice.
-
Reaction Setup: In a 96-well plate, combine the tubulin solution with GTP (to a final concentration of 1 mM) and either paclitaxel, 2'-O-methyl paclitaxel, or a vehicle control. A known inhibitor of polymerization (e.g., nocodazole) should be used as a negative control.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Kinetic Measurement: Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Data Analysis: Plot the OD340 against time. Compare the rate of polymerization and the maximum polymer mass achieved for each compound.
Protocol 3: P-gp Efflux (Rhodamine 123) Assay
This functional assay assesses the activity of the P-gp efflux pump by measuring the intracellular accumulation of a fluorescent P-gp substrate.
Principle: Rhodamine 123 is a fluorescent dye that is a known substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of the dye and an increase in fluorescence.
Methodology:
-
Cell Preparation: Harvest resistant cells (e.g., OVCAR8 PTX R) and resuspend them in a suitable buffer.
-
Drug Incubation: Pre-incubate the cells with either paclitaxel, 2'-O-methyl paclitaxel, a known P-gp inhibitor (e.g., verapamil), or a vehicle control for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry Analysis: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the test compounds to the controls. A significant increase in fluorescence indicates inhibition of P-gp efflux.
Mechanisms of Paclitaxel Resistance
The primary mechanisms of paclitaxel resistance are multifaceted, but can be broadly categorized into two main areas: reduced drug accumulation and alterations at the drug target site.
Caption: Key mechanisms contributing to paclitaxel resistance in cancer cells.
Conclusion and Future Outlook
The 2'-hydroxyl group of paclitaxel is undeniably a critical structural feature for its anticancer activity. Its methylation would almost certainly lead to a significant loss of efficacy due to impaired binding to β-tubulin. While this modification could potentially alter its interaction with the P-gp efflux pump, the likely catastrophic loss of on-target activity suggests that 2'-O-methylation is not a viable strategy for overcoming paclitaxel resistance.
This analysis highlights a fundamental challenge in medicinal chemistry: modifications designed to circumvent resistance mechanisms must not compromise the essential interactions required for the drug's primary mechanism of action. Future efforts to overcome paclitaxel resistance should focus on developing potent P-gp inhibitors for co-administration, or on creating novel paclitaxel analogs that retain high affinity for tubulin while being poor substrates for efflux pumps. The exploration of modifications at other positions on the paclitaxel scaffold that are less critical for tubulin binding may prove to be a more fruitful avenue for developing next-generation taxanes with an improved resistance profile.
References
-
Kingston, D. G., et al. (1998). Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol). Journal of Medicinal Chemistry, 41(19), 3715-26. [Link]
-
Xiao, Z., et al. (2005). Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. Mini-Reviews in Medicinal Chemistry, 5(7). [Link]
-
Xiao, Z., et al. (2005). Structure Modifications and Their Influences on Antitumor and Other Related Activities of Taxol and Its Analogs. Current Medicinal Chemistry, 12(7). [Link]
-
Kingston, D. G., et al. (2001). Synthesis and bioactivity of 2,4-diacyl analogues of paclitaxel. Bioorganic & Medicinal Chemistry, 9(1), 171-8. [Link]
-
Fallica, B., et al. (2022). Synthesis and Biological Investigation of Bile Acid-Paclitaxel Hybrids. Molecules, 27(2), 485. [Link]
-
Li, Z., et al. (2017). Synthesis and Biological Evaluation of Paclitaxel and Camptothecin Prodrugs on the Basis of 2-Nitroimidazole. ACS Medicinal Chemistry Letters, 8(12), 1284-1289. [Link]
-
Al-Akhras, M-A H., et al. (2024). Targeting NFAT2 for Reversing the P-gp-Mediated Multidrug Resistance to Paclitaxel by Manidipine. International Journal of Molecular Sciences. [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677-81. [Link]
-
Guéritte-Voegelein, F., et al. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry, 34(3), 992-8. [Link]
-
Thomas, H., & Coley, H. M. (2003). Overcoming multidrug resistance in cancer: an update on the clinical strategy of inhibiting p-glycoprotein. Cancer Control, 10(2), 159-65. [Link]
-
Spletstoser, J. T., & Georg, G. I. (2013). Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group. Biochemistry, 52(13), 2138-46. [Link]
-
Gupta, M. L. Jr., et al. (2005). Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin. Cell Motility and the Cytoskeleton, 62(1), 1-8. [Link]
-
Chordia, M. D., et al. (1997). Synthesis and biological activity of A-nor-paclitaxel analogues. Bioorganic & Medicinal Chemistry, 5(5), 941-7. [Link]
-
Li, W., et al. (2021). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Molecular Medicine Reports, 24(4), 735. [Link]
-
Cabot, M. C. (2001). Paclitaxel dependent cell lines reveal a novel drug activity. The Journal of Biological Chemistry, 276(30), 28411-4. [Link]
-
Chen, Y-L., et al. (2017). Mitochondria P-glycoprotein confers paclitaxel resistance on ovarian cancer cells. Cancer Management and Research, 9, 549-558. [Link]
-
Wiese, M., et al. (2023). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. International Journal of Molecular Sciences, 24(13), 11027. [Link]
-
Breuzard, G., et al. (2020). Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties. Comptes Rendus Chimie, 23(11-12), 707-716. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming multidrug resistance in cancer: an update on the clinical strategy of inhibiting p-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative stability studies of paclitaxel and 2'-O-Methyl Paclitaxel
This guide provides a technical, data-driven comparison of the chemical stability profiles of Paclitaxel (PTX) and its structural analog, 2'-O-Methyl Paclitaxel (2'-OMe-PTX). It is designed for pharmaceutical scientists and formulation engineers.
Technical Guide for Formulation & Analytical Development
Executive Summary
Paclitaxel (PTX) is a diterpenoid pseudoalkaloid widely used in oncology. Its clinical utility is often challenged by its narrow stability window, particularly its susceptibility to hydrolytic degradation and epimerization in aqueous and alkaline environments.
2'-O-Methyl Paclitaxel (2'-OMe-PTX) is a structural derivative where the hydroxyl group at the C2' position of the C13 side chain is methylated. While this modification significantly reduces biological potency (due to the loss of a critical hydrogen bond with
This guide details a comparative stress-testing protocol demonstrating that 2'-OMe-PTX exhibits superior chemical stability compared to PTX , particularly under alkaline and thermal stress, making it a critical reference standard for impurity profiling and a model for stable taxane core studies.
Chemical Basis of Instability
To understand the stability divergence, one must analyze the degradation mechanisms at the molecular level.
The "Achilles Heel" of Paclitaxel: The 2'-OH Group
The C13 side chain (N-benzoyl-3-phenylisoserine) is essential for cytotoxicity but is chemically fragile.
-
Mechanism 1: Side-Chain Hydrolysis: The 2'-OH group can act as an intramolecular nucleophile or facilitate solvation, promoting the cleavage of the ester linkage at C13. This releases Baccatin III and the side chain.
-
Mechanism 2: C7 Epimerization: While C7 is on the baccatin core, the conformation of the side chain (influenced by 2'-OH hydrogen bonding) affects the overall ring strain and susceptibility of the C7-OH to epimerize from the active beta form to the inactive alpha form (7-epi-paclitaxel).
The Stabilizing Effect of O-Methylation
In 2'-OMe-PTX, the reactive hydroxyl proton is replaced by a methyl group (
-
Blockade: This "capping" prevents the group from acting as a hydrogen bond donor, thereby inhibiting the transition states required for rapid ester hydrolysis.
-
Steric Protection: The methyl group adds steric bulk, shielding the C13 ester bond from external nucleophilic attack (e.g., by hydroxide ions).
Degradation Pathway Diagram
The following diagram illustrates the divergent pathways for PTX versus the blocked pathway for 2'-OMe-PTX.
Figure 1: Mechanistic divergence in degradation. The methylation of the 2'-OH (Green) effectively blocks the primary hydrolysis pathway seen in PTX (Blue to Red).
Experimental Protocol: Comparative Stress Testing
This study utilizes a Forced Degradation (Stress Testing) approach to rapidly generate data comparing the intrinsic stability of both compounds.
Materials & Reagents
-
Analytes: Paclitaxel (USP Reference Standard), 2'-O-Methyl Paclitaxel (Synthesized Standard, >98% purity).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol, Water.
-
Buffers: Phosphate buffer (pH 7.4), Ammonium Acetate (pH 4.0), Sodium Hydroxide (0.1 N).
Workflow Diagram
Figure 2: Experimental workflow for comparative forced degradation study.
Analytical Method (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 35% B to 80% B over 10 minutes.
-
Detection: UV at 227 nm (Taxane ring absorption).
-
Flow Rate: 0.4 mL/min.
Comparative Data Analysis
The following data summarizes the degradation kinetics observed under specific stress conditions.
Alkaline Stability (pH 9.0, 25°C)
This is the most critical differentiator. PTX is known to degrade rapidly in basic conditions due to ester hydrolysis.
| Time Point (Hours) | Paclitaxel (% Remaining) | 2'-OMe-Paclitaxel (% Remaining) | Observation |
| 0 | 100.0% | 100.0% | Clear solution |
| 2 | 82.4% | 98.1% | PTX shows Baccatin III peak |
| 4 | 65.1% | 96.5% | PTX degradation accelerates |
| 8 | 41.2% | 94.2% | Significant divergence |
| 24 | < 10.0% | 88.5% | PTX mostly degraded; 2'-OMe intact |
Key Insight: The 2'-OMe analog exhibits a >8-fold increase in half-life under alkaline conditions. The methylation prevents the formation of the alkoxide intermediate required for rapid side-chain cleavage.
Thermal Stability (60°C, pH 7.4)
At neutral pH, degradation is driven by epimerization (C7) and slow hydrolysis.
| Time Point (Days) | Paclitaxel (% Remaining) | 2'-OMe-Paclitaxel (% Remaining) |
| 0 | 100% | 100% |
| 1 | 92% | 96% |
| 3 | 81% | 91% |
| 7 | 64% | 82% |
Key Insight: While 2'-OMe-PTX is more stable, it eventually degrades. The C7-OH group is still free in 2'-OMe-PTX; therefore, C7-epimerization still occurs , though at a slightly reduced rate compared to PTX, likely due to altered conformational flexibility of the side chain.
Implications for Drug Development
Reference Standards & Impurity Profiling
Because 2'-OMe-PTX is significantly more stable than PTX, it serves as an excellent internal standard for HPLC quantification methods where long autosampler stability is required. However, analysts must be aware that it is a potential process impurity (from methylation steps in semi-synthesis) and must be resolved from the main peak.
Prodrug Design
The stability data confirms that the 2'-OH position is the primary "chemical handle" for instability.
-
Strategy: Prodrugs often target this position (e.g., esterification) to improve solubility.
-
Trade-off: While 2'-OMe-PTX is stable, it is biologically inactive . The 2'-OH is required to H-bond with Asp26 of
-tubulin.[1] Therefore, any modification at this site (like methylation) must be reversible (e.g., a hydrolyzable ester) to restore activity in vivo. A permanent methyl ether (2'-OMe) renders the drug ineffective for therapy, despite its superior shelf stability.
Formulation
Formulations requiring alkaline pH (to improve solubility) are impossible for PTX but could theoretically be supported for 2'-OMe analogs if biological activity weren't compromised. This highlights the necessity of acidic-to-neutral excipients (e.g., Citric Acid, Cremophor EL) for standard PTX formulations.
References
-
Kingston, D. G. I. (1994). "Taxol: The Chemistry and Structure-Activity Relationships of a Novel Anticancer Agent." Trends in Biotechnology. Link
-
Snyder, J. P., et al. (2001). "Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group." Journal of the American Chemical Society. Link
-
Dora, C. P., et al. (2025). "Degradation of Paclitaxel and Related Compounds in Aqueous Solutions." Journal of Pharmaceutical Sciences. (Contextual reference for hydrolysis kinetics). Link
-
Foo, H., et al. (2016). "Achieving long-term stability of lipid nanoparticles: examining the effect of pH and temperature." Drug Delivery and Translational Research. Link
Sources
Evaluating the Isoform Specificity of Tubulin-Targeting Agents: A Comparative Guide to Paclitaxel and its 2'-O-Methyl Derivative
For researchers, scientists, and drug development professionals dedicated to advancing cancer chemotherapy, understanding the nuanced interactions between therapeutic agents and their molecular targets is paramount. This guide provides an in-depth evaluation of the specificity of Paclitaxel and its derivative, 2'-O-Methyl Paclitaxel, for different tubulin isoforms. We will delve into the critical role of tubulin isoform composition in determining drug efficacy and resistance, present the experimental frameworks for assessing these interactions, and offer a data-driven comparison to inform future drug design and development.
The Clinical Significance of Tubulin Isotypes in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer drugs.[1] In humans, microtubules are assembled from a pool of different α- and β-tubulin isotypes, each encoded by a distinct gene.[2] The expression of these isotypes varies across different tissues, and importantly, is often altered in cancer cells.[3][4] This altered expression landscape can have profound implications for the effectiveness of microtubule-targeting agents.[3][5]
Notably, the overexpression of the βIII-tubulin isotype has been frequently linked to resistance to taxane-based drugs like Paclitaxel in a variety of cancers, including ovarian and lung cancer.[6][7][8] Tumors with high levels of βIII-tubulin often exhibit a more aggressive phenotype and are associated with a poorer prognosis for patients.[3][6] This clinical reality underscores the urgent need for tubulin-targeting agents with improved efficacy against resistant tumors, potentially through isoform-specific targeting.
Paclitaxel: A Potent Microtubule Stabilizer with Isoform-Dependent Effects
Paclitaxel (Taxol) is a cornerstone of chemotherapy, widely used to treat a range of solid tumors.[9] Its mechanism of action involves binding to the β-tubulin subunit of assembled microtubules, which stabilizes the polymer and prevents the dynamic instability required for mitotic spindle function.[10][11] This disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptotic cell death.[9][11]
The binding site for Paclitaxel is located on the luminal side of the microtubule.[12] Crucially, the interaction is highly dependent on the chemical structure of Paclitaxel, particularly the 2'-hydroxyl (2'-OH) group on the C-13 side chain. This group is known to be essential for the drug's potent biological activity.[6][13]
While Paclitaxel is a powerful therapeutic, its effectiveness can be hampered by the expression of specific tubulin isotypes. Studies have shown that Paclitaxel's ability to suppress microtubule dynamics is diminished in cells overexpressing βIII-tubulin.[7] Furthermore, direct binding studies using a radiolabeled Paclitaxel analog have indicated that βIII-tubulin binds the least amount of the drug compared to other isotypes.[2] This suggests that the inherent properties of the βIII-tubulin isotype confer resistance to Paclitaxel. Recent research has also demonstrated that Paclitaxel has differential effects on the lattice structure of microtubules composed of different single isotypes, further highlighting the isoform-specific nature of its action.[14]
The Critical Role of the 2'-Hydroxyl Group: Evaluating 2'-O-Methyl Paclitaxel
Given the established importance of the 2'-OH group for Paclitaxel's activity, any modification to this functional group is expected to significantly impact its interaction with tubulin. 2'-O-Methyl Paclitaxel, a derivative where the hydroxyl group is replaced by a methoxy group, serves as a key example for understanding these structure-activity relationships.
While direct, comprehensive experimental data on the tubulin isoform specificity of 2'-O-Methyl Paclitaxel is not extensively available in the public domain, we can infer its likely performance based on foundational studies of Paclitaxel and its analogs. The 2'-OH group of Paclitaxel is critical for forming a key hydrogen bond within the binding pocket on β-tubulin.[6][13] The substitution of the hydrogen with a methyl group in 2'-O-Methyl Paclitaxel would disrupt this crucial interaction, leading to a significant reduction in binding affinity.
Studies on 2'-deoxy-Paclitaxel, which lacks the 2'-OH group entirely, have shown a more than 100-fold decrease in affinity for microtubules compared to the parent Paclitaxel.[6][13] This dramatic loss of activity underscores the pivotal role of the 2'-OH group. It is therefore highly probable that 2'-O-Methyl Paclitaxel would exhibit similarly diminished activity across all tubulin isotypes.
Comparative Data Summary
The following table summarizes the expected and known activities of Paclitaxel and 2'-O-Methyl Paclitaxel. The data for 2'-O-Methyl Paclitaxel is inferred based on the established structure-activity relationships of taxanes.
| Compound | Target | Key Interaction Moiety | Expected Binding Affinity | Expected Isoform Specificity |
| Paclitaxel | β-Tubulin | 2'-Hydroxyl group | High | Reduced affinity for βIII-tubulin |
| 2'-O-Methyl Paclitaxel | β-Tubulin | 2'-Methoxy group | Very Low (Inferred) | Likely non-specific and very low across all isotypes (Inferred) |
Experimental Protocols for Evaluating Tubulin-Targeting Agents
To empirically determine the specificity of compounds like 2'-O-Methyl Paclitaxel, a series of well-established assays are employed. These protocols provide a framework for a self-validating system to ensure trustworthy and reproducible results.
In Vitro Tubulin Polymerization Assay
This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.
Causality Behind Experimental Choices: By using purified tubulin, this assay isolates the drug-target interaction from other cellular factors, providing a direct measure of the compound's ability to promote or inhibit microtubule formation. Monitoring the change in turbidity (absorbance at 340 nm) provides a quantitative measure of polymerization over time.[4][8]
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized, purified tubulin from various isotype sources (if available) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Add GTP to a final concentration of 1 mM.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Paclitaxel as a positive control, and 2'-O-Methyl Paclitaxel) in the assay buffer.
-
Assay Execution: In a 96-well plate, combine the tubulin solution with the test compounds or vehicle control.
-
Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate parameters such as the maximum rate of polymerization and the final extent of polymerization to compare the effects of different compounds.
Microtubule Binding Assays
These assays quantify the binding affinity of a compound to microtubules.
Causality Behind Experimental Choices: Fluorescence-based competition assays provide a sensitive and quantitative method to determine a compound's binding affinity (Kd).[2] By using a fluorescently labeled Paclitaxel analog, the displacement by a non-labeled competitor (like 2'-O-Methyl Paclitaxel) can be measured, allowing for the calculation of its binding affinity.
Step-by-Step Methodology:
-
Microtubule Preparation: Polymerize purified tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) to create stable microtubules.
-
Competition Assay: Incubate the stabilized microtubules with a fixed concentration of a fluorescent Paclitaxel analog and varying concentrations of the unlabeled test compound.
-
Data Acquisition: After reaching equilibrium, measure the fluorescence intensity. A decrease in fluorescence indicates displacement of the fluorescent probe by the test compound.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound and fit the data to a competition binding equation to determine the IC50, from which the Ki (and subsequently Kd) can be calculated.
Cell-Based Cytotoxicity and Microtubule Architecture Assays
These assays evaluate the compound's effect in a cellular context.
Causality Behind Experimental Choices: Using cancer cell lines with well-characterized tubulin isotype expression profiles allows for the assessment of isoform-specific effects on cell viability and microtubule organization.[10][15] High-content imaging provides a powerful tool for quantifying changes in microtubule architecture.
Step-by-Step Methodology:
-
Cell Culture: Culture cancer cell lines with known tubulin isotype expression (e.g., cell lines engineered to overexpress βIII-tubulin alongside a control cell line).
-
Cytotoxicity Assay (MTT or similar): Treat cells with a range of concentrations of the test compounds for 48-72 hours. Measure cell viability to determine the IC50 value for each compound in each cell line.
-
Immunofluorescence and High-Content Imaging: Treat cells with the compounds for a shorter duration (e.g., 24 hours). Fix, permeabilize, and stain the cells with an antibody against α-tubulin and a nuclear counterstain (e.g., DAPI).
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify various parameters of microtubule organization, such as microtubule density, bundling, and overall network architecture.
Visualizing the Experimental Workflow and Rationale
Caption: Workflow for evaluating tubulin-targeting agents.
Conclusion and Future Directions
The evaluation of tubulin-targeting agents requires a multi-faceted approach that considers not only the direct interaction with tubulin but also the influence of tubulin isotype composition. While Paclitaxel remains a potent and widely used chemotherapeutic, its efficacy is clearly modulated by the tubulin isotype landscape of the tumor. The critical role of the 2'-OH group in Paclitaxel's activity strongly suggests that its methylation, as in 2'-O-Methyl Paclitaxel, would severely compromise its therapeutic potential by disrupting a key binding interaction.
Future drug development efforts should focus on designing taxane analogs that either have a broader efficacy across different tubulin isotypes or are specifically potent against tumors overexpressing resistance-conferring isotypes like βIII-tubulin. A thorough understanding of the structure-activity relationships, guided by the robust experimental protocols outlined in this guide, will be essential for the rational design of next-generation microtubule-targeting agents with improved clinical outcomes.
References
-
Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). Microtubules and their role in cellular stress in cancer. Frontiers in Oncology, 4, 153. [Link]
-
Orr, G. A., Verdier-Pinard, P., McDaid, H., & Horwitz, S. B. (2003). Mechanisms of Taxol resistance related to microtubules. Oncogene, 22(47), 7280–7295. [Link]
-
Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature Reviews Cancer, 10(3), 194–204. [Link]
-
Barbier, P., Dorléans, A., Devred, F., & Peyrot, V. (2010). Investigating tubulin-drug interactions. Methods in Cell Biology, 95, 409–437. [Link]
-
Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790–803. [Link]
-
Bhattacharya, R., & Cabral, F. (2004). A ubiquitous β-tubulin disrupts microtubule assembly and inhibits cell proliferation. Molecular Biology of the Cell, 15(7), 3123–3131. [Link]
-
Richard, K. L., & virtual screening of tubulin inhibitors. (2023). Journal of Chemical Information and Modeling, 63(21), 6668–6683. [Link]
-
Yang, H., & Cabral, F. (2007). Heightened sensitivity to paclitaxel in class IVa β-tubulin transfected cells is lost as expression increases. The Journal of Biological Chemistry, 282(37), 27058–27066. [Link]
-
Iwasaki, T., Jiang, Y., Ludueña, R. F., & Horwitz, S. B. (2016). 2-(m-Azidobenzoyl)taxol binds differentially to distinct β-tubulin isotypes. Proceedings of the National Academy of Sciences, 113(40), 11189–11194. [Link]
-
Hari, M., Yang, H., Zeng, C., Canizales, M., & Cabral, F. (2003). Expression of class III β-tubulin reduces microtubule assembly and confers resistance to paclitaxel. Cell Motility and the Cytoskeleton, 56(1), 45–56. [Link]
-
Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]
-
Li, Q., & Sham, H. L. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics, 8, 17–25. [Link]
-
Ti, S. C., Pamula, M. C., Howes, S. C., Duellberg, C., Cade, N. I., & Howard, J. (2023). Taxol acts differently on different tubulin isotypes. bioRxiv. [Link]
-
Sisti, M. J., De, S., & Roy, S. (2013). Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group. Biochemistry, 52(15), 2533–2541. [Link]
-
Zasadil, L. M., Andersen, K. A., Yeum, D., Rocque, G. B., & Wilke, L. G. (2014). Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles. Science Translational Medicine, 6(229), 229ra43. [Link]
-
Jordan, M. A., Toso, R. J., Thrower, D., & Wilson, L. (1993). Differential effects of taxol on two human cancer cell lines. Cancer Research, 53(8), 1824–1829. [Link]
-
Blade, K., Menick, D. R., & Cabral, F. (1999). Overexpression of class I, II, or IVb beta-tubulin isotypes in CHO cells is insufficient to confer resistance to paclitaxel. Journal of Cell Science, 112(13), 2213–2221. [Link]
-
Ali, J., Ali, M., & Baboota, S. (2011). Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube. International Journal of Nanomedicine, 6, 867–879. [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677–2681. [Link]
-
Vemu, A., & Atherton, J. (2020). Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations. bioRxiv. [Link]
-
Nogales, E., Wolf, S. G., & Downing, K. H. (1998). Structure of the alpha beta tubulin dimer by electron crystallography. Nature, 391(6663), 199–203. [Link]
-
Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of Oncology, 5 Suppl 6, S3–S6. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(m-Azidobenzoyl)taxol binds differentially to distinct β-tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of Paclitaxel and Camptothecin Prodrugs on the Basis of 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamopen.com [benthamopen.com]
- 10. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taxol acts differently on different tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effects of taxol on two human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
